PI3-Kinase alpha Inhibitor 2 (hydrochloride)
説明
特性
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXNMUJNQUDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PI3-Kinase Alpha Inhibitor 2 (hydrochloride)
This guide provides a detailed examination of the mechanism of action for the compound commonly referred to as PI3-Kinase alpha Inhibitor 2 (hydrochloride). It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
A Note on Nomenclature and Specificity
The designation "PI3-Kinase alpha Inhibitor 2" is a generic identifier used by some suppliers. The specific chemical entity is LY294002 . It is critical for scientific integrity to note that while LY294002 inhibits the PI3K alpha isoform, it is not an alpha-specific inhibitor. It is a first-generation, broad-spectrum or pan-inhibitor of all four Class I PI3K isoforms.[1][2][3][4] This guide will therefore discuss the mechanism of LY294002, providing a foundational understanding applicable to pan-PI3K inhibition while contextualizing its effects relative to the alpha isoform.
The PI3K/Akt/mTOR Pathway: A Central Hub in Cellular Regulation
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[5][6] Its activation is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the recruitment and activation of PI3K at the plasma membrane.[6]
Class I PI3Ks, the primary focus of cancer research, are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[7] The activated p110 catalytic subunit phosphorylates the lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6]
Recruitment to the membrane allows for the full activation of Akt through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] Once active, Akt phosphorylates a vast array of downstream substrates, ultimately leading to the canonical cellular responses of growth and survival. Given that this pathway is one of the most frequently hyperactivated signaling networks in human cancer, PI3K has become a major target for therapeutic intervention.[5][9][10]
Core Mechanism of Action: ATP-Competitive Inhibition
LY294002 functions as a potent, reversible, and ATP-competitive inhibitor of PI3K enzymes.[3][11][12]
-
Binding Site: The molecule binds directly to the ATP-binding pocket within the kinase domain of the p110 catalytic subunit.[8][9][13] This mode of action is shared by many kinase inhibitors. By occupying the space where ATP would normally bind, LY294002 physically prevents the transfer of the gamma-phosphate from ATP to the 3'-hydroxyl group of the inositol ring of PIP2.
-
Functional Consequence: This direct inhibition of the catalytic activity of PI3K halts the production of the second messenger PIP3. The subsequent decrease in cellular PIP3 levels prevents the recruitment and activation of Akt and other PH domain-containing effector proteins.
-
Downstream Signaling Cascade: The inactivation of Akt leads to the dephosphorylation and modulation of its numerous downstream targets. This includes, but is not limited to, the activation of the pro-apoptotic protein BAD, the inhibition of transcription factors like FOXO, and the modulation of the mTORC1 complex, which controls protein synthesis.[2][9] The ultimate cellular outcomes are typically cell cycle arrest (often at the G1 phase), inhibition of proliferation, and induction of apoptosis.[2][11]
Figure 1. PI3K/Akt signaling pathway illustrating the ATP-competitive inhibition by LY294002.
Biochemical Profile and Isoform Selectivity
A critical aspect of characterizing any kinase inhibitor is understanding its selectivity profile. While often used in studies focusing on PI3Kα, LY294002 demonstrates potent inhibitory activity across all four Class I PI3K isoforms.[1][2][4] This lack of selectivity is a key reason it is primarily used as a research tool rather than a clinical therapeutic, as isoform-specific functions and toxicities are now well-recognized.[14][15]
| Kinase Target | IC₅₀ (µM) |
| PI3Kα (p110α) | 0.50 [1][4] |
| PI3Kβ (p110β) | 0.97 [1][4] |
| PI3Kδ (p110δ) | 0.57 [1][4] |
| PI3Kγ (p110γ) | ~1.40 [16] |
| Off-Target Example | |
| CK2 | 0.098 [1][4] |
| DNA-PK | 1.4 [1][2] |
Table 1: Comparative in vitro inhibitory concentrations (IC₅₀) of LY294002 against Class I PI3K isoforms and selected off-target kinases. Note the potent activity against all Class I isoforms and certain unrelated kinases.
The data clearly show that LY294002 inhibits PI3Kα, β, and δ with sub-micromolar potency. Furthermore, it inhibits other kinases like Casein Kinase 2 (CK2) and DNA-dependent Protein Kinase (DNA-PK) in a similar concentration range, highlighting the potential for off-target effects in cellular experiments.[1][2][14][15] This underscores the importance of interpreting data from LY294002-treated cells with caution and validating findings with more selective inhibitors or genetic approaches where possible.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is required to rigorously validate the mechanism of action of a PI3K inhibitor like LY294002. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate on-target pathway modulation and downstream functional consequences.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against purified PI3Kα enzyme. This assay directly measures the inhibitor's effect on the enzyme's catalytic activity.
Methodology (Adapted from ADP-Glo™ Kinase Assay principles):
-
Reaction Setup: In a 384-well plate, create a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂), a defined concentration of purified recombinant PI3Kα (p110α/p85α) enzyme, and the lipid substrate (e.g., 0.1 mg/mL PI:PS).
-
Inhibitor Titration: Add serial dilutions of LY294002 (or vehicle control, e.g., DMSO) to the wells. A typical concentration range would span from 1 nM to 100 µM.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km for the enzyme (e.g., 25 µM).
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes). During this time, active PI3Kα will convert ATP to ADP.
-
ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. This reagent contains an ATPase that specifically degrades ATP.
-
Luminescence Generation (Part 2): Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the PI3Kα reaction into a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to the PI3Kα activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Figure 2. Experimental workflow for an in vitro biochemical kinase assay to determine IC₅₀.
Protocol 2: Western Blot Analysis of Pathway Inhibition
Objective: To measure the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., Akt) in cultured cells following inhibitor treatment. A reduction in phosphorylation confirms on-target activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87-MG) and allow them to adhere overnight. Starve the cells in low-serum media for several hours to reduce basal pathway activity. Pre-treat cells with various concentrations of LY294002 (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Pathway Stimulation: Induce PI3K pathway signaling by stimulating the cells with a growth factor (e.g., 100 nM Insulin or 100 ng/mL EGF) for 15-20 minutes.
-
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody targeting the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) at a 1:1000 dilution in 5% BSA/TBST.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution for 1 hour at room temperature.
-
Washing: Repeat the wash steps.
-
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total Akt). This confirms that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in total protein expression.
Figure 3. Workflow for Western Blot analysis to validate cellular pathway inhibition.
Protocol 3: Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To assess the functional consequence of PI3K pathway inhibition on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of LY294002 (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The mitochondrial reductases in living cells will convert the MTT tetrazolium salt into purple formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Living cells will reduce the WST-8 reagent to a yellow-colored formazan.
-
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot it against inhibitor concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Scientific Perspective
PI3-Kinase alpha Inhibitor 2, correctly identified as LY294002, is a foundational research tool whose mechanism has been extensively characterized. It acts as a reversible, ATP-competitive inhibitor of Class I PI3K enzymes, blocking the production of PIP3 and thereby preventing the activation of the pro-survival Akt signaling cascade. While its historical importance in elucidating the function of the PI3K pathway is undeniable, its utility is tempered by its broad isoform specificity and potential for off-target effects.[3][14][15] Modern drug discovery efforts have since produced highly selective inhibitors for different PI3K isoforms, allowing for a more nuanced dissection of their individual roles in health and disease. Nevertheless, a thorough understanding of the mechanism of LY294002 and the experimental workflows used to validate it provides an essential framework for any researcher entering the field of PI3K signaling.
References
- Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells.
- MedchemExpress. LY294002 | PI3K Inhibitor.
- MedchemExpress. (2021, August 28). LY294002, a PI3K Inhibitor, is an Autophagy and Apoptosis Inducer.
- PMC. LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP.
- AACR Journals. (2005, July 15). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway.
- Shokat Lab. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold.
- Wikipedia. LY294002.
- MedchemExpress. LY294002 hydrochloride | PI3K/CK2 Inhibitor.
- PMC. (2007, April 23). Exploring the specificity of the PI3K family inhibitor LY294002.
- Abcam. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6).
- Cell Signaling Technology. LY294002 #9901.
- Portland Press. (2008, August 27). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket.
- AG Scientific. LY294002 - Cell Permeable Inhibitor of Phosphatidylinositol 3-Kinase (PI3K).
- Santa Cruz Biotechnology. PI 3-kinase p110 alpha Inhibitors.
- PMC. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors.
- Shokat Lab. Chemically targeting the PI3K family.
- ResearchGate. (2025, August 7). The p110?? structure: mechanisms for selectivity and potency of new PI(3)K inhibitors.
- Cayman Chemical. PI3-Kinase α Inhibitor 2 (CAS 371943-05-4).
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 11. International Journal of Oncology [spandidos-publications.com]
- 12. portlandpress.com [portlandpress.com]
- 13. PI 3-kinase p110 alpha Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 15. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LY294002 | Cell Signaling Technology [cellsignal.com]
PI3-Kinase alpha Inhibitor 2 (hydrochloride) target validation
Technical Monograph: Target Validation of PI3-Kinase Inhibitor 2 (Hydrochloride)
Executive Technical Summary
Compound Identity: PI3-Kinase
This guide details the validation architecture for PI3-Kinase
Mechanistic Grounding & Signaling Architecture
Mode of Action
PI3-Kinase
Pathway Interference
Upon binding, the inhibitor prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP
Visualization of Signaling Blockade
The following diagram illustrates the precise intervention point of PI3-Kinase
Caption: Schematic of the PI3K/Akt axis showing PI3Kα Inhibitor 2 blocking the conversion of PIP2 to PIP3 at the p110α subunit.
Biochemical & Cellular Validation Protocols
To ensure data integrity, validation must proceed sequentially: Cell-Free Potency
Protocol A: Cell-Free Kinase Activity Assay (Luminescence)
Objective: Confirm the IC
Methodology: ADP-Glo™ or similar bioluminescent ADP detection assay.
-
Enzyme Prep: Dilute recombinant human PI3K
(p110 /p85 ) to 0.5 ng/µL in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl , 1 mM EGTA, 0.03% CHAPS). -
Inhibitor Titration: Prepare a 10-point serial dilution of PI3-Kinase
Inhibitor 2 in DMSO (Start: 1 µM; End: 0.05 nM). -
Reaction Assembly:
-
Add 2 µL inhibitor solution to 384-well white plate.
-
Add 4 µL enzyme solution. Incubate 15 min at RT (allows inhibitor to occupy ATP pocket).
-
Add 4 µL Substrate Mix (50 µM ATP + 50 µM PIP2:PS lipid vesicles).
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add ADP-Glo reagent (stops reaction, depletes ATP)
40 min Add Kinase Detection Reagent (converts ADP to ATP to Luciferase) 30 min. -
Readout: Measure Luminescence (RLU).
-
Analysis: Normalize to Vehicle (DMSO) = 0% inhibition and No Enzyme = 100% inhibition. Fit to sigmoidal dose-response curve.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Validate inhibition of downstream effectors (Akt) in a relevant biological system.
Cell Line Selection: Crucial. Use MCF-7 or T47D (PIK3CA mutant, H1047R or E545K, dependent on p110
Step-by-Step Workflow:
-
Seeding: Plate MCF-7 cells at
cells/well in 6-well plates. Allow attachment (24h). -
Starvation: Wash 2x with PBS. Incubate in serum-free media for 16 hours. Why: Reduces basal noise from growth factors in serum.
-
Treatment:
-
Treat with PI3-Kinase
Inhibitor 2 (Doses: 0, 10, 50, 100, 500 nM) for 1 hour. -
Stimulation: Add EGF (50 ng/mL) or Insulin for the final 15 minutes of treatment to robustly activate the pathway.
-
-
Lysis: Rapidly aspirate media. Wash with ice-cold PBS containing 1 mM Na
VO . Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. -
Immunoblotting:
-
Primary Targets: p-Akt (Ser473), p-Akt (Thr308), p-S6 (Ser235/236).
-
Loading Control: Total Akt, Vinculin, or GAPDH.
-
-
Validation Criteria:
-
Pass: Dose-dependent reduction of p-Akt (S473) with complete ablation >100 nM in MCF-7.
-
Specificity Check: Minimal effect on p-Akt in PC3 cells (p110
driven) at low concentrations (<50 nM).
-
Experimental Logic Diagram
The following workflow ensures rigorous validation and minimizes false positives due to off-target toxicity.
Caption: Logical workflow for validating PI3Kα Inhibitor 2, moving from enzymatic potency to cellular efficacy.
Quantitative Performance Data
The following table summarizes the selectivity profile of PI3-Kinase
| Target Isoform | IC | Selectivity Ratio (vs | Biological Implication |
| PI3K p110 | 2.0 | 1x | Primary Target (On-Target) |
| PI3K p110 | 16.0 | 8x | Potential crossover at high doses (>100 nM) |
| mTOR | 49.0 | 25x | Secondary target; monitor p-4EBP1 |
| PI3K C2 | 220.0 | 110x | Negligible at therapeutic doses |
| PI3K p110 | 660.0 | 330x | Highly selective against immune-isoform |
Data aggregated from Hayakawa et al. (2006) and Cayman Chemical validation data.
Troubleshooting & Critical Controls
The "Beta" Problem
Issue: At concentrations >100 nM, PI3-Kinase
Rescue Experiments (The Gold Standard)
To prove that observed antiproliferative effects are strictly due to PI3K
References
-
Hayakawa, M., et al. (2006).[2][3] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[2][3] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[2][3]
-
Cayman Chemical. (n.d.).[3][6] PI3-Kinase alpha Inhibitor 2 (hydrochloride) Product Datasheet.[5] Item No. 17094.
-
Verheijen, J.C., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K.[2][3] Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379.[2][3]
-
Knight, Z.A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell, 125(4), 733-747.
Sources
- 1. PI3-Kinase alpha Inhibitor 2 (hydrochloride) | CAS 1188890-32-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3-Kinase a Inhibitor 2 by Cayman Chemical - 10010177-1 - Sanbio [sanbio.nl]
understanding PI3-Kinase alpha isoform specificity
Targeting the Alpha: A Technical Guide to PI3K Isoform Specificity and Assay Development
Executive Summary
The phosphoinositide 3-kinase (PI3K) pathway is the most frequently activated signaling pathway in human cancer. Specifically, the PIK3CA gene, encoding the p110
However, the clinical utility of PI3K inhibitors has historically been limited by a narrow therapeutic index. The structural conservation of the ATP-binding pocket across Class I isoforms (
This guide dissects the structural determinants of PI3K
Part 1: The Structural Basis of Isoform Specificity[1][2]
The ATP-Binding Pocket Challenge
Class I PI3K isoforms share high sequence homology within the ATP-binding cleft.[1] Early pan-PI3K inhibitors (e.g., buparlisib) failed to distinguish between these pockets, leading to widespread off-target toxicity.
The Alpelisib Paradigm (Orthosteric Selectivity)
Alpelisib (BYL719) became the first clinically approved
-
The Key Residue: Gln859 (Glutamine) in p110
. -
The Mechanism: Alpelisib forms a critical hydrogen bond with the amide side chain of Gln859.
-
Isoform Divergence: In PI3K
, the equivalent residue is Asp856 (Aspartic Acid). The carboxylic acid of Asp856 cannot form the same hydrogen bond donor interaction and creates electrostatic repulsion or steric hindrance, reducing affinity for Alpelisib by -fold.
The Next Frontier: Allosteric Mutant Selectivity
While Alpelisib is isoform-selective, it is not mutant-selective; it inhibits both WT and mutant PI3K
-
Conformational Bias: Oncogenic mutations (e.g., H1047R in the kinase domain or E545K in the helical domain) destabilize the inhibitory interface between the p110
catalytic subunit and the p85 regulatory subunit. This creates a "mutant-conformational state" that exposes novel allosteric pockets not accessible in the tightly closed WT enzyme. -
Therapeutic Gain: By binding these allosteric sites, these drugs spare WT PI3K
signaling in healthy tissue (liver/muscle), thereby avoiding hyperglycemia.
Part 2: The Biological Consequence (The Insulin Feedback Loop)
Understanding specificity is not just about binding affinity; it is about breaking the systemic feedback loop that limits drug efficacy.
The Toxicity-Efficacy Link
-
Blockade: Inhibition of WT PI3K
in the liver and skeletal muscle blocks insulin-mediated glucose uptake and glycogen synthesis. -
Hyperglycemia: This leads to acute hyperglycemia.
-
Feedback: The pancreas responds by secreting massive amounts of insulin.
-
Reactivation: Systemic insulin binds to Insulin Receptors (IR) on the tumor surface. If the inhibitor concentration is insufficient to block the surge of upstream signaling, the pathway reactivates, rendering the drug ineffective.
Visualization: The Insulin Feedback Loop
Figure 1: The systemic insulin feedback loop driven by inhibition of Wild-Type PI3K
Part 3: Experimental Protocols for Specificity Profiling
To validate isoform and mutant specificity, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this application due to its high Z' factor and ability to handle lipid substrates.
Biochemical Assay: ADP-Glo™ Workflow
Objective: Determine IC50 values for compounds against PI3K
Reagents Required:
-
Enzymes: Recombinant p110
/p85 (WT and H1047R mutant), p110 /p85 . -
Substrate: PIP2:3PS (Phosphatidylinositol 4,5-bisphosphate co-sonicated with Phosphatidylserine). Note: PS is required as a lipid carrier.
-
ATP: Ultra-pure ATP (use
apparent, typically 10-50 µM). -
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[3]
Step-by-Step Protocol:
-
Lipid Substrate Preparation (Critical Step):
-
Dilute PIP2:3PS in 1X Kinase Reaction Buffer (50mM HEPES pH 7.5, 3mM MgCl2, 1mM EGTA, 0.03% CHAPS).
-
Expert Tip: Sonicate the lipid mixture for 1 minute before use to ensure uniform micelle formation. Inconsistent micelles lead to high assay variability.
-
-
Compound Handling:
-
Prepare 3x serial dilutions of inhibitors in 100% DMSO.
-
Dilute 1:25 into 1X Buffer to create 4X working solutions (4% DMSO).
-
-
Enzyme Reaction (384-well plate):
-
Add 2.5 µL of Compound (4X).
-
Add 2.5 µL of Enzyme (4X). Incubate for 10 min at RT (allows for slow-binding kinetics).
-
Add 5.0 µL of ATP/Lipid Substrate Mix (2X) to initiate reaction.
-
Final Volume: 10 µL.
-
Incubation: 60 minutes at 23°C.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP
ATP Luciferase light). Incubate 30 min. -
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
Visualization: Assay Logic Flow
Figure 2: Step-by-step workflow for the ADP-Glo lipid kinase assay. Lipid preparation is the critical variable for reproducibility.
Part 4: Data Interpretation & Comparative Analysis
When analyzing specificity, the Selectivity Fold is the key metric.
Comparative Profile of PI3K Inhibitors
The following table summarizes the expected biochemical profiles for different classes of inhibitors.
| Inhibitor Class | Example | Target | IC50 | IC50 | IC50 | Specificity Mechanism |
| Pan-PI3K | Buparlisib | Class I (All) | ~5 nM | ~5 nM | ~5 nM | ATP-competitive (Conserved pocket) |
| Isoform-Selective | Alpelisib | ~5 nM | ~5 nM | >1000 nM | H-bond with Gln859 | |
| Mutant-Selective | RLY-2608 | >500 nM | ~10 nM | >2000 nM | Allosteric (Conformation dependent) |
Note: Data represents approximate values derived from literature for illustrative comparison.
References
-
Fritsch, C., et al. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials. Molecular Cancer Therapeutics. Link
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link
-
Goncalves, M. D., et al. (2018). Insulin-PI3K signaling drives cancer cell proliferation and acquired resistance to PI3K inhibition. Science. Link
-
Relay Therapeutics. (2023). Discovery of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor.[2] Cancer Discovery. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Methodological & Application
PI3-Kinase alpha Inhibitor 2 (hydrochloride) in vitro assay
Application Note: In Vitro Characterization of PI3-Kinase Inhibitor 2 (Hydrochloride)
CAS No:Abstract
This guide details the technical protocols for evaluating PI3-Kinase
Compound Profile & Handling
Chemical Name: 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, dihydrochloride
Mechanism of Action: Reversible, ATP-competitive inhibition of the p110
Solubility & Reconstitution (Critical)
The hydrochloride salt form improves stability but requires specific handling to prevent precipitation in aqueous buffers.
-
Stock Solution: Dissolve in DMSO to a concentration of 10 mM .
-
Note: Do not attempt to dissolve directly in aqueous buffers (PBS/Media) to avoid immediate crashing out.
-
-
Storage: Aliquot stock solution into light-protective vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]
-
Working Solutions: Dilute the DMSO stock into the assay buffer immediately prior to use. Keep final DMSO concentration < 1% in cell assays and < 2% in enzymatic assays to avoid solvent interference.
Selectivity Profile
| Target Isoform | Selectivity Ratio (vs. | |
| PI3K p110 | 2 | 1x |
| PI3K p110 | 16 | ~8x |
| mTOR | 49 | ~25x |
| PI3K p110 | >100 | >50x |
| PI3K p110 | 660 | 330x |
Data Source: Cayman Chemical & Biomol Product Data [1, 2].
Biochemical Assay Protocol (ADP-Glo™ Platform)
Objective: Determine the
Rationale
The ADP-Glo™ assay is preferred over fluorescence polarization (FP) for PI3K because it directly measures kinase activity (ADP production) rather than displacement, reducing false positives from fluorescent interference.
Materials
-
Enzyme: Recombinant human PI3K (p110
/p85 complex). -
Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).
-
Cofactor: Ultra-pure ATP (use at
, typically 25–50 M). -
Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM
, 0.025 mg/mL BSA.
Workflow Diagram
Figure 1: Step-by-step workflow for the ADP-Glo kinase assay.
Step-by-Step Procedure
-
Lipid Preparation (Crucial):
-
Dilute PIP2:PS substrate in Kinase Buffer.
-
Sonicate for 1 minute in a water bath to form uniform lipid vesicles. Cloudiness indicates poor vesicle formation which leads to high variability.
-
-
Compound Plate: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10
M final assay concentration). Dilute 1:25 into Kinase Buffer (4% DMSO intermediate). -
Reaction Assembly (384-well plate):
-
Add 2.5
L of diluted inhibitor (or vehicle). -
Add 2.5
L of Enzyme/Lipid mix (Final p110 conc: ~2-4 nM). -
Pre-incubation:[2] Incubate for 10 mins at RT to allow inhibitor binding.
-
Start: Add 5
L of ATP solution (Final ATP: 25 M).
-
-
Incubation: Shake briefly, seal, and incubate for 60 minutes at room temperature (
). -
Detection:
-
Add 10
L ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes unconsumed ATP). -
Add 20
L Kinase Detection Reagent. Incubate 30 min (converts ADP to light).
-
-
Read: Measure Luminescence.
Cell-Based Assay Protocol (Akt Phosphorylation)
Objective: Validate cellular target engagement by measuring the reduction of p-Akt (S473/T308) in A375 or MCF-7 cells.
Pathway Context
PI3K
Figure 2: PI3K/Akt/mTOR signaling cascade showing the point of inhibition.
Protocol
-
Seeding: Plate A375 cells (melanoma) or MCF-7 (breast cancer) at
cells/well in 6-well plates. Allow to attach overnight. -
Starvation (Recommended): Wash cells with PBS and replace with serum-free media for 4–16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range when stimulated.
-
Treatment:
-
Pre-treat with PI3K
Inhibitor 2 (Dose range: 10 nM – 10 M) for 1 hour . -
Stimulation: Add Insulin (100 nM) or EGF (50 ng/mL) for the final 15 minutes of treatment to spike PI3K activity.
-
-
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (
, NaF). -
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Western Blot Analysis:
-
Primary Targets: p-Akt (Ser473), p-Akt (Thr308).
-
Downstream Marker: p-S6 (Ser235/236) – confirms mTOR/S6K axis downregulation.
-
Loading Control: Total Akt,
-Actin.
-
-
Expected Result: Dose-dependent disappearance of p-Akt bands.
in cells is typically higher (0.1 – 1.0 M) than biochemical assays due to ATP competition and membrane permeability [1].
Data Analysis & Troubleshooting
Calculation of
Normalize data to controls:
-
Signal
: DMSO control (Enzyme + Substrate). -
Signal
: No Enzyme control (or high dose Wortmannin). -
Fit: Non-linear regression (Sigmoidal dose-response, variable slope).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Biochemical) | Incomplete ATP depletion | Ensure ADP-Glo Reagent incubates for full 40 min. |
| No Inhibition (Cell) | High ATP competition | Increase inhibitor concentration; ensure serum starvation was effective. |
| Precipitation | Aqueous shock | Dilute compound in buffer immediately before adding to cells; do not store diluted aqueous stocks. |
| Variability | Lipid aggregation | Sonicate PIP2 substrate thoroughly before every assay. |
References
-
Cayman Chemical.PI3-Kinase
Inhibitor 2 (hydrochloride) Product Insert.[3][4]Link -
Biomol.PI3-Kinase
Inhibitor 2 Data Sheet.Link -
Promega. ADP-Glo™ Kinase Assay Technical Manual.Link
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[5][3] Bioorg.[5][3] Med. Chem. 14(20), 6847-6858.[5][3] Link
-
Merck Millipore. PI3 Kinase Activity/Inhibitor Assay Kit Protocol.Link
Application Note: High-Definition Western Blot Protocol for Assessment of PI3K Alpha Inhibitor 2 Activity
Abstract & Introduction
The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth, survival, and metabolism. Hyperactivation of the PI3K
To validly assess the efficacy of this inhibitor, researchers must quantify the phosphorylation status of Akt (Protein Kinase B) , the primary downstream effector of PI3K. Full activation of Akt requires phosphorylation at two sites: Thr308 (by PDK1) and Ser473 (by mTORC2).
This application note provides a rigorous, field-validated protocol for detecting p-Akt suppression. Unlike generic protocols, this guide emphasizes the "stimulated-inhibition" model—essential for verifying kinase inhibitors—whereby cells are serum-starved and then stimulated (e.g., with Insulin or EGF) in the presence or absence of the inhibitor to maximize the dynamic range of the assay.
Signaling Pathway Context
The following diagram illustrates the mechanistic node where PI3K Alpha Inhibitor 2 acts and its downstream consequence on Akt phosphorylation.
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] PI3K Alpha Inhibitor 2 prevents the conversion of PIP2 to PIP3, thereby abrogating the recruitment of Akt to the membrane and its subsequent phosphorylation by PDK1 and mTORC2.
Experimental Design & Pre-Requisites
The "Stimulated-Inhibition" Paradigm
A common error in PI3K inhibitor studies is treating cells in full-serum media (10% FBS). Serum contains undefined levels of growth factors (IGF, EGF) that maximally stimulate Akt, potentially masking the subtle effects of an inhibitor or requiring supraphysiological doses to see an effect.
Recommended Approach:
-
Starvation: Serum-starve cells (0% or 0.5% FBS) overnight to reduce basal p-Akt to near-zero.
-
Pre-treatment: Incubate with PI3K Alpha Inhibitor 2 for 1–2 hours.
-
Stimulation: Pulse with Insulin (100 nM) or EGF (50 ng/mL) for 15–30 minutes in the presence of the inhibitor.
-
Readout: The inhibitor should blunt the sharp spike in p-Akt caused by the stimulant.
Reagent Preparation
-
PI3K Alpha Inhibitor 2 Stock: Dissolve in high-quality DMSO. Prepare small aliquots (e.g., 10 mM) and store at -80°C. Avoid freeze-thaw cycles.
-
Lysis Buffer (Critical): Phosphatase activity is rapid upon cell lysis. Standard RIPA is acceptable, but phosphatase inhibitors are non-negotiable .
-
Base: RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).
-
Add immediately before use:
-
Protease Inhibitor Cocktail (1x)
-
Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine phosphatases)
-
Sodium Fluoride (NaF): 10–50 mM (Inhibits Ser/Thr phosphatases)
-
Optional:
-Glycerophosphate (10 mM)
-
-
Step-by-Step Protocol
Phase 1: Cell Treatment & Lysis
Objective: Capture the phosphorylation state instantly.
-
Seed Cells: Plate cells (e.g., MCF-7, T47D) to reach 70–80% confluence on the day of treatment.
-
Starvation: Wash cells 1x with PBS. Add serum-free media (or 0.5% charcoal-stripped FBS). Incubate overnight (16–24 hrs).
-
Inhibitor Treatment:
-
Prepare a dilution series of PI3K Alpha Inhibitor 2 in serum-free media.
-
Controls: DMSO Only (Vehicle), Wortmannin (Positive Control, optional).
-
Add inhibitor to cells.[9] Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add Insulin (final 100 nM) or EGF (final 50 ng/mL) directly to the media containing the inhibitor.
-
Incubate for 15–30 minutes at 37°C.
-
-
Harvest (Cold Chain is Vital):
-
Place plate on ice . Rapidly aspirate media.
-
Wash 1x with ice-cold PBS .[10] Aspirate completely.
-
Add ice-cold Lysis Buffer (100–200 µL per well of 6-well plate).
-
Scrape cells immediately. Transfer to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to fresh tubes.
-
Phase 2: Western Blotting
Objective: Specific detection of p-Akt vs. Total Akt.
-
Protein Quantification: Use BCA assay.[9] Normalize samples to load equal protein (20–40 µ g/lane ).
-
SDS-PAGE:
-
Prepare samples with 4x Laemmli Buffer (with
-mercaptoethanol or DTT). Heat at 95°C for 5 min. -
Load onto 10% SDS-PAGE gel (Akt is ~60 kDa).
-
Run at 80V (stacking) -> 120V (resolving).
-
-
Transfer:
-
Transfer to PVDF membrane (activated with methanol).
-
Condition: Wet transfer, 100V for 1 hour (cold) or 30V overnight.
-
-
Blocking (The "Milk vs. BSA" Debate):
-
Standard: Block in 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temp (RT).
-
Note: While non-fat dry milk is cheaper, it contains casein (a phosphoprotein) which can cause high background with some phospho-antibodies. BSA is safer for p-Akt.
-
-
Primary Antibody Incubation:
-
Anti-p-Akt (Ser473): Dilute 1:1000 in 5% BSA/TBST . Incubate Overnight at 4°C with gentle rocking.
-
Why Ser473? It is the most robust marker for maximal Akt activation and mTORC2 activity.
-
Why 4°C? Higher affinity, lower background than 1 hr at RT.
-
-
Secondary Antibody:
-
Wash membrane 3x 10 min with TBST.
-
Incubate with HRP-conjugated secondary (1:2000–1:5000) in 5% BSA/TBST or 5% Milk/TBST for 1 hour at RT.
-
-
Detection:
-
Wash 3x 10 min with TBST.
-
Apply ECL substrate. Image using CCD camera or film.
-
-
Re-probing (Normalization):
-
Strip the membrane (mild stripping buffer) OR run a duplicate gel.
-
Probe for Total Akt (pan-Akt).
-
Note: GAPDH/Actin are loading controls, but Total Akt is the scientific normalization control to prove that loss of signal is dephosphorylation, not protein degradation.
-
Experimental Workflow Diagram
Figure 2: Optimized workflow for phosphoprotein detection. Note the critical stimulation step post-inhibitor treatment.
Data Analysis & Expected Results
Quantitative Normalization
Do not rely on visual estimation. Use densitometry (e.g., ImageJ/Fiji).
Expected Outcome Table
| Condition | Inhibitor Status | Stimulation (Insulin) | p-Akt Signal (Ser473) | Interpretation |
| Basal | DMSO | (-) | Low (+) | Baseline kinase activity (low). |
| Stimulated | DMSO | (+) | High (+++++) | Pathway functional; maximal activation. |
| Treated | PI3K Inhibitor 2 | (+) | Low/Medium (++ or +) | Successful Inhibition. Signal is blunted despite stimulation. |
| Control | Wortmannin | (+) | None (-) | Positive control for assay validity. |
Troubleshooting Guide (Self-Validating Systems)
| Observation | Probable Cause | Corrective Action |
| No p-Akt signal in Positive Control | Phosphatase activity during lysis. | Ensure Lysis Buffer is ice-cold and contains fresh NaF and Vanadate. Keep samples on ice always. |
| High Background | Blocking issue or Casein interference. | Switch from Milk to 5% BSA for blocking. Ensure washing (TBST) is vigorous. |
| No inhibition seen | Insufficient dose or "Feedback Loop". | 1. Increase inhibitor concentration.[11] 2. Check for feedback activation of ERK or other pathways (compensatory mechanisms). |
| Uneven Bands | Transfer issues. | Check transfer efficiency with Ponceau S staining before blocking. |
References
-
Cayman Chemical. PI3-Kinase α Inhibitor 2 (hydrochloride) Product Information.Link
-
Cell Signaling Technology. Western Blotting Protocol (BSA).Link
-
Fruman, D. A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605–635. Link
-
Sarbassov, D. D., et al. (2005). Phosphorylation and regulation of Akt/PKB by the rictor-mTOR complex. Science, 307(5712), 1098-1101. Link
-
Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. Link
Sources
- 1. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. PI3K/mTOR Inhibitor-2 | CAS#:1848242-58-9 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. dovepress.com [dovepress.com]
- 8. swissbiotech.org [swissbiotech.org]
- 9. mesoscale.com [mesoscale.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Application Notes & Protocols: In Vivo Efficacy of PI3K Alpha Inhibitor 2 in Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting a Core Cancer Pathway
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including proliferation, survival, metabolism, and motility.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is one of the most frequent oncogenic events in human cancers.[1][2][3] This makes the PI3Kα isoform a highly rational and compelling target for cancer therapy. "PI3K alpha inhibitor 2" is a next-generation, potent, and highly selective inhibitor of the p110α isoform. Its efficacy and mechanism of action must be validated in preclinical in vivo models that recapitulate human cancer.
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, where human tumor cells or tissue fragments are implanted into immunodeficient mice, are indispensable tools for evaluating the anti-tumor activity of novel therapeutic agents like "PI3K alpha inhibitor 2".[4][5] These models provide a platform to assess efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identify predictive biomarkers of response.[6][7] This document provides a comprehensive guide to designing, executing, and interpreting in vivo xenograft studies to robustly evaluate the preclinical efficacy of "PI3K alpha inhibitor 2".
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a complex signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately promotes cell growth, proliferation, and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for "PI3K alpha inhibitor 2".
Part 1: Strategic Planning & Experimental Design
A well-designed study is the foundation of reliable and reproducible results. The choices made at this stage directly impact the interpretability of the efficacy data.
Model Selection: The Importance of Genetic Context
The primary mechanism driving sensitivity to a PI3Kα-specific inhibitor is the presence of an activating mutation in the PIK3CA gene.[2][8] Therefore, the selection of an appropriate cancer model is paramount.
-
Cell Line-Derived Xenografts (CDX): These models are established, reproducible, and cost-effective. It is critical to select cell lines with well-characterized PIK3CA mutation status. A study should ideally include both a PIK3CA-mutant model (expected to be sensitive) and a PIK3CA-wild-type model (expected to be less sensitive or resistant) to demonstrate on-target activity and a therapeutic window.
-
Patient-Derived Xenografts (PDX): PDX models, derived directly from patient tumors, better maintain the heterogeneity and genomic complexity of human cancers.[3] Utilizing PDX models with confirmed PIK3CA mutations can provide efficacy data with higher clinical relevance.[3]
Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | PIK3CA Mutation | Rationale for Use |
| MCF-7 | Breast Cancer | E545K | Classic model for estrogen receptor-positive, PIK3CA-mutant breast cancer. |
| T47D | Breast Cancer | H1047R | Another well-established model for PIK3CA-mutant breast cancer. |
| BT-20 | Breast Cancer | E545K | A model for triple-negative breast cancer with a PIK3CA mutation.[9] |
| HCC1954 | Breast Cancer | H1047R | HER2-positive, PIK3CA-mutant model, useful for combination studies.[10] |
| HCT116 | Colorectal Cancer | H1047R | Widely used colorectal cancer model with a common PIK3CA mutation. |
| MDA-MB-231 | Breast Cancer | Wild-Type | Commonly used PIK3CA wild-type control to demonstrate specificity. |
| SK-BR-3 | Breast Cancer | Wild-Type | HER2-positive, PIK3CA wild-type control.[9] |
Animal Selection and Husbandry
-
Strain: Immunodeficient mice (e.g., athymic Nude, NOD/SCID) are required to prevent rejection of the human tumor graft.[5] The choice of strain can influence tumor take rate and growth kinetics.[11]
-
Health Status: All animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.
-
Husbandry: Animals should be housed in a controlled environment (temperature, humidity, light cycle) with sterile bedding, food, and water. All procedures must be performed in a laminar flow hood to maintain sterility.[5]
Ethical Considerations
All animal experiments must be conducted with the highest standards of animal welfare.[12][13] A detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to study initiation.[14][15] This includes defining humane endpoints to minimize animal suffering.[13][16]
Study Design and Controls
A robust study design includes multiple treatment arms to allow for clear interpretation of the results.
-
Vehicle Control: This group receives the same formulation and administration schedule as the treatment group, but without the active compound. It is the primary comparator for assessing anti-tumor efficacy.
-
Treatment Group(s): At least one dose level of "PI3K alpha inhibitor 2" should be evaluated. Multiple dose levels can establish a dose-response relationship.
-
Randomization: Once tumors reach a pre-determined size (e.g., 100-200 mm³), animals should be randomized into treatment groups to ensure an even distribution of tumor volumes at the start of treatment.[17]
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting a subcutaneous xenograft study.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Protocol 2.1: Cell Preparation and Implantation
Causality: The viability and concentration of the injected cells, along with the use of an extracellular matrix, are critical for establishing consistent and successful tumor engraftment.
-
Cell Culture: Culture the selected cancer cell line in its recommended medium until it reaches 70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Harvesting: Wash cells with sterile PBS and detach them using a gentle enzyme (e.g., TrypLE™ Express). Neutralize the enzyme, collect the cells, and centrifuge at 300 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion (viability should be >95%).
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in the final injection vehicle. A common practice is to resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.[18][19][20][21][22]
-
Expert Insight: Matrigel is a solubilized basement membrane extract that provides a scaffold and growth factors, which can significantly improve tumor take rates and growth consistency for many cell lines.[18][19][21] Keep the cell/Matrigel suspension on ice at all times to prevent premature gelling.[20]
-
-
Implantation:
-
Anesthetize a 6-8 week old female immunodeficient mouse.
-
Using a 27-gauge needle and a 1 mL tuberculin syringe, subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the right flank of the mouse.[5]
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2.2: Tumor Monitoring and Treatment
Causality: Regular and accurate tumor measurement is essential for determining the start of treatment and for calculating efficacy endpoints.
-
Tumor Measurement: Once tumors become palpable (typically 7-14 days post-implantation), begin measuring them 2-3 times per week using digital calipers.[23]
-
Volume Calculation: Measure the length (L, longest dimension) and width (W, dimension perpendicular to length). Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[23][24]
-
Randomization: When the mean tumor volume for the cohort reaches the target size (e.g., 150 mm³), randomize the animals into the study groups (e.g., Vehicle, PI3K alpha inhibitor 2 at 25 mg/kg, etc.). Ensure that the mean and standard deviation of tumor volumes are similar across all groups at Day 0 of treatment.
-
Drug Administration: Prepare the formulation of "PI3K alpha inhibitor 2" and the vehicle control according to the study plan. Administer the drug via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily).
-
Ongoing Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. Monitor the animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Protocol 2.3: Study Termination and Pharmacodynamic (PD) Analysis
Causality: Collecting tissues at the end of the study allows for the direct measurement of target engagement and pathway inhibition within the tumor, linking the observed anti-tumor effect to the drug's mechanism of action.
-
Endpoint: The study can be terminated when the mean tumor volume in the vehicle group reaches a pre-defined endpoint (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they reach humane endpoints (e.g., >20% body weight loss, tumor ulceration).
-
Sample Collection: At termination, collect terminal body weights and tumor measurements.
-
Pharmacodynamic Cohort: It is highly recommended to include satellite groups of animals for PD analysis. These animals are treated for a shorter duration (e.g., 3-5 days).
-
At a specified time point after the final dose (e.g., 2, 8, or 24 hours, to capture peak and trough drug exposure), euthanize the animals.
-
Excise the tumors rapidly and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in 10% neutral buffered formalin for immunohistochemistry (IHC).[6]
-
-
PD Biomarker Analysis: Process the collected tumor samples to assess the modulation of the PI3K pathway. Key biomarkers include:
Part 3: Data Analysis and Interpretation
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): This is the most common efficacy metric. It is calculated at the end of the study using the mean tumor volumes of the treated (T) and control (C) groups.
-
Formula: % TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT = (Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)
-
And ΔC = (Mean tumor volume of control group at end) - (Mean tumor volume of control group at start)
-
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.
-
Regressions: The percentage of tumors in a treatment group that shrink below their initial volume.
Table 2: Sample Efficacy Data Summary
| Treatment Group | N | Mean Tumor Volume Day 0 (mm³) ± SEM | Mean Tumor Volume Day 21 (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle | 10 | 155 ± 12 | 1680 ± 150 | - | - |
| Inhibitor 2 (25 mg/kg) | 10 | 152 ± 11 | 450 ± 65 | 81% | <0.001 |
| Inhibitor 2 (50 mg/kg) | 10 | 158 ± 13 | 195 ± 30 | 97% | <0.0001 |
Note: Data are for illustrative purposes only.
Correlating Efficacy with Pharmacodynamics
The ultimate goal is to establish a clear link between drug exposure, target inhibition, and anti-tumor activity. By analyzing p-AKT or p-S6 levels in the tumors from the PD cohort, you can confirm that the observed TGI was a direct result of "PI3K alpha inhibitor 2" blocking the PI3K pathway. A dose-dependent increase in TGI should correlate with a dose-dependent decrease in the levels of these PD biomarkers.[26]
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of "PI3K alpha inhibitor 2" using in vivo xenograft models. By carefully selecting genetically appropriate models, adhering to rigorous and ethical experimental protocols, and performing robust data analysis, researchers can generate high-quality efficacy and pharmacodynamic data. These data are critical for making informed decisions in the drug development process and for advancing novel targeted therapies toward clinical investigation.
References
-
Lee, D. Y. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Research and Treatment, 47(1), 1-8. Available at: [Link]
-
Yap, T. A., et al. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Topics in Microbiology and Immunology, 355, 1-19. Available at: [Link]
-
Hansen, M. T., et al. (2016). The use of matrigel has no influence on tumor development or PET imaging in FaDu human head and neck cancer xenografts. BMC Cancer, 16, 89. Available at: [Link]
-
Lang, S. H., et al. (2002). The Use of Matrigel to Facilitate the Establishment of Human Cancer Cell Lines as Xenografts. Journal of Pathology, 198(4), 547-552. Available at: [Link]
-
Corning Life Sciences. (n.d.). Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. Corning Application Note. Available at: [Link]
-
Corning Life Sciences. (n.d.). Matrigel Matrix. Product Information Page. Available at: [Link]
-
Sweeney, T. M., et al. (1995). The Use of Matrigel to Facilitate the Establishment of Human Cancer Cell Lines as Xenografts. Bio-protocol, 5(22), e1654. Available at: [Link]
-
Hather, G., et al. (2014). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 24(1), 149-162. Available at: [Link]
-
Nyati, S., et al. (2011). Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live animals. Molecular Imaging, 10(4), 257-267. Available at: [Link]
-
Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Technical Note. Available at: [Link]
-
Gao, H., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 30(13), 2636-2649. Available at: [Link]
-
Edgar, K. A., et al. (2014). Preclinical cancer cell line and xenograft models with alterations in PTEN or PIK3CA are significantly more sensitive to ipatasertib both in vitro and in vivo. Molecular Cancer Therapeutics, 13(12), 2901-2911. Available at: [Link]
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Aubele, A., et al. (2014). Demonstration of pharmacodynamic effects of Notch and PI3Kinase inhibitors using robust immunohistochemical assays on human skin explant models. Cancer Research, 74(19 Supplement), 4567. Available at: [Link]
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El-Botty, R., et al. (2016). Breast cancer cell lines with PIK3CA mutations respond to combined inhibition of PI3K/mTOR and BCL-XL. Science Signaling, 9(432), ra60. Available at: [Link]
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Martinelli, E., et al. (2015). Inhibition of PI3K Pathway Reduces Invasiveness and Epithelial-to-Mesenchymal Transition in Squamous Lung Cancer Cell Lines Harboring PIK3CA Gene Alterations. Molecular Cancer Therapeutics, 14(8), 1916-1927. Available at: [Link]
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Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery Medicine, 15(81), 79-91. Available at: [Link]
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Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. Available at: [Link]
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Lee, Y. J., et al. (2015). Tumor Growth Suppression and Enhanced Radioresponse by an Exogenous Epidermal Growth Factor in Mouse Xenograft Models with A431 Cells. Cancer Research and Treatment, 47(1), 130-138. Available at: [Link]
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LIDE Biotech. (2023). An Overview of the Safety, Efficacy, and Ethics of Xenografts. LIDE Biotech Blog. Available at: [Link]
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Kim, J. Y., et al. (2021). Inhibition of PI4K IIIα radiosensitizes in human tumor xenograft and immune-competent syngeneic murine tumor model. Journal of Experimental & Clinical Cancer Research, 40(1), 22. Available at: [Link]
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Nardone, A., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13, 1276856. Available at: [Link]
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Brana, I., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(50), 87589-87602. Available at: [Link]
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Application Notes and Protocols for PI3-Kinase alpha Inhibitor 2 (hydrochloride) in Combination Therapy
Abstract
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common oncogenic events in human cancers.[1] The α-isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is frequently mutated, making it a prime target for precision cancer therapy.[1][2] PI3-Kinase alpha Inhibitor 2 (hydrochloride) is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.[3][4] However, the clinical efficacy of PI3K inhibitors as single agents can be limited by intrinsic and acquired resistance mechanisms, often driven by feedback loops or activation of parallel signaling pathways.[5][6] This guide provides a comprehensive framework and detailed protocols for researchers to rationally design and evaluate combination therapies involving PI3-Kinase alpha Inhibitor 2 (hydrochloride). We will delve into the mechanistic rationale for combination strategies and provide step-by-step protocols for in vitro synergy assessment and target pathway modulation analysis.
The PI3K/AKT/mTOR Signaling Axis: A Rationale for Targeted Combination Therapy
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation and survival.[7][8] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate the second messenger PIP3.[9] This recruits and activates the kinase AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex, to drive cell growth and inhibit apoptosis.[10]
In many cancers, activating mutations in PIK3CA or loss of the tumor suppressor PTEN, which antagonizes PI3K activity, lead to constitutive pathway activation, promoting uncontrolled cell proliferation.[1][11] While inhibitors targeting PI3Kα are designed to block this oncogenic driver, cancer cells can adapt by upregulating other survival pathways, such as the MAPK/ERK pathway, creating a compelling rationale for combination therapies that can induce synthetic lethality or prevent therapeutic escape.[5][12]
Figure 1. The PI3K/AKT/mTOR pathway and points of therapeutic intervention.
Profile: PI3-Kinase alpha Inhibitor 2 (hydrochloride)
This compound is a highly selective inhibitor of the p110α isoform of PI3K, with secondary activity against mTOR.[3][4] Its selectivity profile makes it a valuable tool for dissecting the specific role of PI3Kα in cancer biology and for developing targeted therapeutic strategies.
| Property | Value | Source |
| CAS Number | 1188890-32-5 | [3][4] |
| Synonyms | PI3Kα Inhibitor 2 | [3][4] |
| Purity | ≥98% | [3] |
| IC₅₀ (p110α) | 2 nM | [3] |
| IC₅₀ (p110β) | 16 nM | [3] |
| IC₅₀ (p110γ) | 660 nM | [3] |
| IC₅₀ (mTOR) | 49 nM | [3] |
| Solubility | Soluble in DMSO | [4] |
Safety and Handling: PI3K inhibitors as a class can have significant biological effects.[8] Standard laboratory precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Potential class-wide side effects observed in clinical settings include hyperglycemia, rash, and diarrhea, underscoring the potent biological activity of these agents.[13][14][15]
Protocol I: Quantitative Synergy Assessment in vitro
Objective: To determine whether combining PI3-Kinase alpha Inhibitor 2 with a second therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Causality and Rationale: The Chou-Talalay method is employed as it provides a quantitative, universally recognized framework for analyzing drug interactions based on the mass-action law.[16][17][18] By calculating a Combination Index (CI), we can objectively classify the nature of the drug interaction. A CI value less than 1 indicates synergy, meaning the combined effect is greater than the sum of the individual effects.[16][19] This protocol is designed to first establish the potency of each drug alone (IC₅₀) before testing them in a matrix of combinations to robustly calculate the CI across a range of effect levels.
Figure 2. Experimental workflow for in vitro drug combination synergy analysis.
Materials
-
Selected cancer cell line (e.g., a PIK3CA-mutant line like MCF-7 or HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PI3-Kinase alpha Inhibitor 2 (hydrochloride), prepared as a concentrated stock in DMSO
-
Combination partner drug, prepared as a concentrated stock in DMSO
-
96-well or 384-well clear-bottom, white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[20][21]
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology
Part A: Single-Agent Dose-Response
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[22]
-
Drug Preparation: Prepare 2-fold serial dilutions of each drug (PI3Kα Inhibitor 2 and partner drug) in culture medium, creating at least 8 concentrations for each. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[20]
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo reagent to each well).
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
IC₅₀ Calculation: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to determine the IC₅₀ value for each drug.
Part B: Combination Matrix Assay
-
Matrix Design: Based on the single-agent IC₅₀ values, design a checkerboard matrix. Typically, a 6x6 or 8x8 matrix is used, with concentrations centered around the IC₅₀ (e.g., 4x IC₅₀, 2x IC₅₀, 1x IC₅₀, 0.5x IC₅₀, 0.25x IC₅₀, and a zero-drug control).
-
Cell Seeding: Seed cells as described in Part A.
-
Combination Treatment: Prepare dilutions of Drug A (PI3Kα Inhibitor 2) horizontally and Drug B (partner) vertically in the plate, such that each well (except controls) receives a unique combination of both drugs. Include wells for each drug alone and a vehicle control.
-
Incubation & Viability Measurement: Follow steps 4-6 from Part A.
Data Analysis and Interpretation
The resulting viability data should be analyzed using software that employs the Chou-Talalay method, such as CompuSyn or the SynergyFinder R package.[20][23] The software calculates the Combination Index (CI) for each combination dose.
| Combination Index (CI) | Interpretation |
| CI < 0.9 | Synergism (The effect is more than additive) |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect (The effect is as expected) |
| CI > 1.1 | Antagonism (The effect is less than additive) |
Self-Validation: The trustworthiness of this protocol relies on consistent cell culture practices and accurate pipetting. Including single-agent controls on every combination plate is crucial to confirm the drugs are behaving as expected. The dose-response curves for single agents should have a high correlation coefficient (r > 0.95) in the median-effect plot, confirming the data conforms to the mass-action law.[17][18]
Protocol II: Western Blot for Pathway Modulation
Objective: To biochemically validate that PI3-Kinase alpha Inhibitor 2, alone and in combination, is modulating its intended target pathway.
Causality and Rationale: A reduction in cell viability demonstrates a phenotypic effect, but it does not confirm the mechanism of action. Western blotting allows for direct visualization of target engagement by measuring the phosphorylation status of key downstream proteins.[9] Full activation of AKT requires phosphorylation at Serine 473 (p-AKT S473).[9] Therefore, a potent PI3Kα inhibitor should decrease levels of p-AKT (S473) without affecting total AKT levels. This confirms the drug is hitting its target. Analyzing this in the context of a combination treatment can reveal if the partner drug enhances this inhibition or affects compensatory pathways.
Materials
-
Cultured cells and treatment drugs (as above)
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents (gels, buffers)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-AKT (S473), Rabbit anti-total AKT, Rabbit anti-GAPDH or β-actin.[24][25]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the vehicle, PI3Kα Inhibitor 2 (e.g., at its IC₅₀), the partner drug, and the combination for a shorter time course (e.g., 2, 6, or 24 hours) to capture signaling changes.
-
Protein Extraction: Wash cells with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9][24]
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[25]
-
Primary Antibody: Incubate the membrane with primary antibody (e.g., anti-p-AKT at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[24][25]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.[9]
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.[25]
-
Washing: Repeat the wash step.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a housekeeping protein like GAPDH.
In Vivo Combination Studies: A Conceptual Framework
Positive in vitro synergy and mechanistic data provide a strong rationale for advancing to in vivo models. Patient-derived xenograft (PDX) or orthotopic xenograft models are often preferred for their clinical relevance.[5][26]
Example In Vivo Study Design:
| Parameter | Description | Rationale |
| Animal Model | Immunocompromised mice (e.g., NSG) bearing orthotopic PIK3CA-mutant human cancer cell xenografts. | Orthotopic implantation better recapitulates the tumor microenvironment.[26] |
| Treatment Groups | 1. Vehicle2. PI3Kα Inhibitor 2 (e.g., 10 mg/kg, daily oral gavage)3. Partner Drug (dose/schedule based on literature)4. Combination of both agents | A four-arm study is essential to demonstrate that the combination is superior to each single agent. |
| Dosing Schedule | Daily or intermittent, based on MTD studies and drug half-life. | Doses should be determined to be well-tolerated in combination.[12] |
| Primary Endpoint | Tumor growth inhibition (TGI); measured by caliper or imaging twice weekly. | Quantifies the direct anti-tumor effect of the therapies.[12] |
| Secondary Endpoints | Overall survival; body weight (for toxicity); terminal tumor collection for biomarker analysis (Western blot, IHC). | Provides a comprehensive view of efficacy and tolerability. |
Conclusion
The successful development of targeted cancer therapies increasingly relies on rational drug combinations that can overcome resistance and enhance efficacy. PI3-Kinase alpha Inhibitor 2 (hydrochloride) is a potent tool for targeting a key oncogenic driver. By systematically applying the protocols outlined in this guide—from quantitative synergy screening using the Chou-Talalay method to the biochemical validation of pathway modulation—researchers can build a robust preclinical data package. This structured approach is critical for identifying the most promising combination strategies to advance toward in vivo testing and, ultimately, to improve therapeutic outcomes in cancers with a dysregulated PI3K pathway.
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synergy of PI3K alpha inhibitor 2 with other cancer drugs
Application Note: Synergy Profiling of PI3K
Executive Summary & Scientific Rationale
The phosphatidylinositol 3-kinase alpha (PI3K
This Application Note details the experimental framework for evaluating PI3K
Why Synergy Matters:
-
Vertical Inhibition: Preventing compensatory upregulation of upstream/downstream nodes (e.g., mTORC1/2 feedback).
-
Horizontal Blockade: Targeting parallel survival pathways (e.g., ER signaling or CDK4/6 cell cycle entry) that bypass PI3K blockade.
-
Toxicity Management: Synergistic pairing often allows for dose reduction of the PI3K inhibitor, mitigating on-target toxicities like hyperglycemia.
Note: While "PI3K
Mechanism of Action: The Synergy Landscape
To design effective combinations, one must understand the signaling topology. PI3K
Pathway Diagram: Nodes of Interaction
Figure 1: Mechanistic basis of synergy. PI3K inhibition reduces Cyclin D1 translation, while CDK4/6 inhibitors block the catalytic activity of the Cyclin D-CDK4/6 complex. Dual blockade converges on Rb phosphorylation, inducing robust G1 arrest.
Protocol 1: High-Throughput Synergy Screening (Matrix Assay)
This protocol uses a "Checkerboard" or Matrix design to test dose-response relationships of two drugs simultaneously.[1]
Objective: Determine the Combination Index (CI) to classify the interaction as Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1).
Materials
-
Cell Lines: PIK3CA-mutant lines (e.g., MCF-7 [E545K], T47D [H1047R]) and WT controls.
-
Compounds: PI3K
Inhibitor 2 (10 mM DMSO stock), Palbociclib (10 mM DMSO stock). -
Assay: CellTiter-Glo® 2.0 (Promega) or similar ATP-based luminescence assay.
-
Plate: 384-well white opaque tissue culture plates.
Experimental Workflow
-
Single Agent Dose Finding (Day 1-4):
-
Perform a 10-point dose-response curve for each drug alone to determine the IC50.
-
Target: The matrix center point should approximate the IC50 of each drug.
-
-
Matrix Seeding (Day 1):
-
Seed cells (e.g., 1,000 cells/well for MCF-7) in 30 µL media.
-
Incubate 24h for attachment.
-
-
Drug Treatment (Day 2):
-
Prepare a 6x6 or 8x8 Matrix .
-
Drug A (PI3K Inhibitor 2): Dilute horizontally (X-axis) from 4x IC50 to 0.
-
Drug B (Partner): Dilute vertically (Y-axis) from 4x IC50 to 0.
-
Add 10 µL of 4x concentrated drug mix to cells (Final Volume: 40 µL).
-
Control Wells: DMSO only (100% viability), Staurosporine (0% viability).
-
-
Readout (Day 5 - 72h post-treatment):
-
Equilibrate plate to Room Temp (RT).
-
Add 40 µL CellTiter-Glo reagent. Shake 2 min. Incubate 10 min.
-
Read Luminescence (RLU).
-
Data Analysis (The Loewe Model)
Calculate % Inhibition for each well. Use software like Combenefit or SynergyFinder to generate surface maps.
| Drug A (nM) | Drug B (nM) | % Inhibition | CI Value | Interpretation |
| 0 | 0 | 0% | - | Control |
| 100 (IC50) | 0 | 52% | - | Single Agent |
| 0 | 500 (IC50) | 48% | - | Single Agent |
| 100 | 500 | 85% | 0.45 | Strong Synergy |
| 100 | 500 | 55% | 1.05 | Additive |
Table 1: Example data interpretation. A CI of 0.45 indicates that the combined effect is significantly greater than the sum of individual effects.
Protocol 2: Mechanistic Validation (Western Blotting)
Synergy in viability must be corroborated by signaling collapse.
Objective: Confirm that the combination blocks feedback loops (e.g., p-ERK reactivation) or deepens suppression of downstream targets (p-S6, p-Rb).
Experimental Setup
-
Treatment Groups:
-
Vehicle (DMSO)
-
PI3K
Inhibitor 2 (at IC50)[2] -
Partner Drug (at IC50)
-
Combination (IC50 + IC50)
-
-
Timepoint: 24 hours (early signaling) and 72 hours (apoptosis markers).
Key Biomarkers
| Target | Phospho-Site | Biological Significance | Expected Combo Result |
| AKT | Ser473 / Thr308 | PI3K Output | Complete ablation |
| S6 Ribosomal Protein | Ser235/236 | mTORC1 Output | Sustained suppression |
| Rb | Ser807/811 | G1/S Checkpoint | Reduced phosphorylation (Arrest) |
| PARP | (Cleaved) | Apoptosis | Increased cleavage |
| ERK1/2 | Thr202/Tyr204 | Feedback Loop | Prevention of compensatory rise |
Workflow Diagram
Figure 2: Western Blot workflow for validating molecular synergy.
Troubleshooting & Optimization
-
Issue: "Flat" Synergy Surface.
-
Cause: Drug concentrations too high (killing everything) or too low.
-
Fix: Ensure the matrix centers on the IC50. If IC50 is 100 nM, test range 0–400 nM.
-
-
Issue: Inconsistent Replicates.
-
Cause: Edge effects in 384-well plates.
-
Fix: Fill outer wells with PBS/Media only (no cells). Use a randomized plate layout.
-
-
Issue: Solubility.
-
Fix: Ensure PI3K
Inhibitor 2 is fully soluble in DMSO. Precipitation causes false "inhibition" in optical assays.
-
References
-
André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine. Link
-
Vora, S. R., et al. (2014). CDK 4/6 inhibitors sensitize PIK3CA mutant breast cancer to PI3K inhibitors.[3] Cancer Cell. Link
-
O'Brien, N. A., et al. (2014). Targeting PI3K/mTOR overcomes resistance to HER2-targeted therapy independent of feedback activation of AKT. Clinical Cancer Research. Link
-
Bosch, A., et al. (2015). PI3K inhibition results in enhanced estrogen receptor function and dependence in hormone receptor-positive breast cancer. Science Translational Medicine. Link
-
Ianevski, A., et al. (2017). SynergyFinder: a web application for analyzing drug combination dose-response landscape data. Bioinformatics. Link
Sources
- 1. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 2. Multiple Phosphatidylinositol 3-Kinases Regulate Vaccinia Virus Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: PI3K Inhibitor Assay Troubleshooting
Introduction: The Unique Challenge of Lipid Kinases
Welcome to the PI3K technical support hub. Unlike standard protein kinases, PI3K assays present a unique "interfacial" challenge: the enzyme is cytosolic, but the substrate (PIP2) is a lipid embedded in a membrane. Successful inhibition data requires mastering not just the enzymology, but the biophysics of lipid micelle presentation and the complex feedback loops inherent to the PI3K/AKT/mTOR pathway.
This guide moves beyond basic protocol steps to address the causality of assay failure, structured as a self-validating troubleshooting system.
Part 1: Biochemical Assay Troubleshooting (The In Vitro Engine)
Primary Platform Context: ADP-Glo™, HTRF™, or Fluorescence Polarization (FP).[1]
Core Mechanism: ATP-competitive inhibition of Class I PI3K isoforms (p110
Q1: My IC50 values are significantly higher (less potent) than reported literature values. Why?
The Diagnosis: ATP Competition & The Cheng-Prusoff Shift
Most PI3K inhibitors (e.g., Alpelisib, Wortmannin) are ATP-competitive. If you run your assay at a saturating ATP concentration (e.g., 1 mM) while the literature value was generated at
The Fix:
-
Determine ATP
: You must experimentally determine the for ATP for your specific PI3K isoform under your specific lipid conditions. -
Apply Cheng-Prusoff: If you must run at high ATP (to mimic physiological conditions), calculate the absolute inhibition constant (
) to normalize your data:
Q2: I have low signal-to-background (S/B) and high well-to-well variability.
The Diagnosis: Lipid Substrate Presentation Failure PI3K cannot phosphorylate free PIP2 effectively; it requires PIP2 to be presented in a lipid bilayer or micelle, usually with a carrier lipid like Phosphatidylserine (PS).
-
Cause A: Magnesium Shock. High
(>5 mM) can cause lipid substrates to precipitate out of solution before the reaction starts. -
Cause B: Inconsistent Micelles. Thawing lipids without sonication or vigorous vortexing leads to heterogeneous micelle sizes, causing variable reaction rates.
The Protocol Audit:
| Parameter | Standard Requirement | Troubleshooting Action |
| Lipid Ratio | PIP2:PS (1:3 ratio) | Ensure PS is present. PIP2 alone forms poor micelles. |
| Buffer Prep | Dilute lipids in buffer without | |
| Handling | Homogeneity | Sonicate lipid stocks for 1 min before dilution. Do not freeze-thaw diluted working stocks.[2] |
Q3: How do I distinguish true PI3K inhibition from luciferase interference (ADP-Glo)?
The Diagnosis: False Positives via Reporter Inhibition In coupled assays like ADP-Glo, the signal comes from a secondary luciferase reaction. Compounds that inhibit luciferase will mimic PI3K inhibitors (appearing to reduce the signal), yielding false positive hits.
The Validation Workflow (Graphviz):
Caption: Logical flow for distinguishing kinase inhibition from reporter interference. The "Mock" control is mandatory for validating hits.
Part 2: Cell-Based Assay Troubleshooting (The Biological Context)
Primary Readouts: Western Blot (p-AKT S473/T308), ELISA, CellTiter-Glo (Viability).
Q4: I treated cells with a potent PI3K inhibitor, but p-AKT signal rebounded or increased after 24 hours.
The Diagnosis: Feedback Loop Activation Inhibiting the PI3K/mTOR axis releases the "brakes" on upstream signaling. Specifically, S6K (downstream of mTORC1) normally inhibits IRS1.[3] When you block PI3K/mTOR, S6K is inactivated, IRS1 is stabilized, and it drives paradoxical activation of PI3K (if inhibition isn't 100%) or MAPK pathways.
The Mechanism (Graphviz):
Caption: The S6K-IRS1 Negative Feedback Loop. Inhibiting mTOR/PI3K removes the red dashed inhibition line, allowing IRS1 to hyper-activate.
The Fix:
-
Time Course: Measure p-AKT at 1 hour (direct inhibition) and 24 hours (feedback effect).
-
Combination: This artifact often necessitates co-targeting (e.g., PI3K inhibitor + MEK inhibitor) to prevent compensatory signaling.
Q5: My compound inhibits p-AKT effectively, but cell viability (IC50) remains unchanged.
The Diagnosis: Cytostasis vs. Cytotoxicity PI3K inhibition often induces G1 cell cycle arrest (cytostasis) rather than immediate apoptosis (cytotoxicity). Metabolic assays like CellTiter-Glo (ATP quantification) may not show a drop in signal if the cells are simply not dividing but are still metabolically active and large.
The Fix:
-
Assay Duration: Extend incubation from 24h to 72h or 96h to allow the difference in cell number between treated and control to become statistically significant.
-
Readout Switch: Use a direct apoptosis marker (Caspase 3/7 Glo) or Annexin V flow cytometry to distinguish death from arrest.
Part 3: Compound & Technical Artifacts
Q6: I see a "Bell-Shaped" dose-response curve or precipitous drop-off.
The Diagnosis: Solubility & Aggregation Many kinase inhibitors are hydrophobic. At high concentrations (>10 µM), they may form colloidal aggregates that sequester the enzyme (non-specific inhibition) or precipitate, causing light scattering that interferes with fluorescence readouts.
The Troubleshooting Table:
| Observation | Probable Cause | Verification Step |
| Steep Hill Slope (>2.0) | Compound Aggregation | Add 0.01% Triton X-100 or Brij-35 to the buffer. Detergents disrupt non-specific aggregates. |
| Bell-Shaped Curve | Biphasic response or solubility limit | Check compound solution for turbidity. Spin down and re-measure concentration. |
| Shift with DMSO | DMSO intolerance of Enzyme | Perform a DMSO titration curve for the PI3K isoform. Keep final DMSO < 1%.[4] |
References
-
Carracedo, A., & Pandolfi, P. P. (2008). The PTEN-PI3K pathway: of feedbacks and cross-talks. Oncogene, 27(41), 5527–5541. Retrieved from [Link]
-
Yung, Y., et al. (2011). Cheng-Prusoff equation in the presence of tight-binding inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733–747. Retrieved from [Link]
-
Rozengurt, E., et al. (2014). Crosstalk between Insulin/Insulin-like Growth Factor-1 Receptors and G Protein-Coupled Receptor Signaling Systems: A Novel Target for the Antidiabetic Drug Metformin in Pancreatic Cancer. Clinical Cancer Research. Retrieved from [Link]
Sources
- 1. Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
overcoming resistance to PI3K alpha inhibitors
Technical Support Center: Overcoming Resistance to PI3K Inhibitors[1]
Welcome to the PI3K
This guide is designed for researchers encountering "non-response" or "acquired resistance" phenotypes in PIK3CA-mutant models. Unlike standard protocols, this troubleshooting center addresses the dynamic, feedback-driven nature of the PI3K pathway.
Module 1: In Vitro Assay Optimization (The "Insulin Artifact")
Q: My cell lines show high sensitivity to Alpelisib in standard media, but the IC50 shifts dramatically when I move to in vivo models or change serum batches. What is happening?
A: You are likely observing the "Insulin Feedback" artifact. Standard cell culture media (DMEM/RPMI + 10% FBS) contains supra-physiological levels of insulin and growth factors that can mask the metabolic feedback loops seen in organisms. However, in some contexts, the lack of systemic insulin feedback in culture dishes makes the drug look more potent than it is in vivo. Conversely, if your FBS is extremely rich in insulin, it can reactivate the pathway immediately.
The Mechanism:
In a living organism, blocking PI3K
Troubleshooting Protocol: Validating Insulin Sensitivity To determine if your resistance/sensitivity profile is an artifact of culture conditions, perform an Insulin Titration Viability Assay .
| Step | Action | Technical Note |
| 1 | Starvation | Seed cells in media with Dialyzed FBS (removes small molecules/hormones) for 24h. |
| 2 | Dosing | Treat with Alpelisib (IC50 dose) +/- Insulin. |
| 3 | Titration | Add physiological insulin (0.5 ng/mL) vs. hyperinsulinemic levels (5–10 ng/mL). |
| 4 | Readout | Measure viability (CellTiter-Glo) at 72h. |
-
Interpretation: If Alpelisib efficacy drops significantly in the presence of high insulin, your model is susceptible to systemic feedback. You must control glucose/insulin levels in your in vivo experiments (see Module 4).
Module 2: Bypass Signaling & The "Zombie" Pathway (SGK1)
Q: Western blots confirm that p-AKT (Ser473/Thr308) is completely suppressed, yet downstream mTORC1 markers (p-S6, p-4EBP1) remain active and cells survive. How is this possible?
A: The tumor has switched to the SGK1 "backup generator." When AKT is inhibited, the cell upregulates Serum/Glucocorticoid Regulated Kinase 1 (SGK1). SGK1 is homologous to AKT and can phosphorylate TSC2, thereby maintaining mTORC1 activity independent of AKT [2].[4]
Diagnostic Workflow: Do not rely solely on p-AKT. You must verify if the bypass is active.
-
The Marker: Blot for p-NDRG1 (Thr346) . This is the specific physiological substrate of SGK1.
-
The Logic:
-
Low p-AKT + Low p-S6: Drug is working.
-
Low p-AKT + High p-S6 + High p-NDRG1: SGK1 mediated resistance.
-
Low p-AKT + High p-S6 + Low p-NDRG1: Likely PDK1 or independent mTOR activation.
-
Visualizing the Bypass Mechanism:
Caption: When PI3K/AKT is blocked, PDK1 activates SGK1, which inhibits TSC2, sustaining mTORC1 survival signals (Castel et al., 2016).
Module 3: Genomic Drift & Isoform Switching
Q: We observed initial shrinkage in our PDX model, but the tumor regrew after 6 weeks. Sequencing shows the PIK3CA mutation is still present. What else should I look for?
A: Check for PTEN loss or PIK3CA secondary mutations. [5]
1. The PTEN Switch (Isoform Dependency)
Loss of PTEN function shifts the signaling dependency from the p110
-
Test: Western blot for PTEN. If PTEN is lost, you need a pan-PI3K inhibitor or a p110
-sparing combination, though toxicity increases.
2. Cis-Mutations Prolonged exposure can select for secondary mutations on the same allele as the driver mutation.
-
Key Mutations: PIK3CAE545K (helical) or H1047R (kinase) drivers can acquire W780R or Q859K .[6]
-
Effect: These mutations interfere with the binding pocket of orthosteric inhibitors like Alpelisib [3].
-
Solution: Next-Generation Sequencing (NGS) with high read depth is required. If found, allosteric inhibitors (mutant-selective) may be required.[7]
Module 4: In Vivo Troubleshooting (Hyperglycemia)
Q: We are losing mice to toxicity/weight loss before we can measure tumor regression. The glucose levels are >300 mg/dL. [8]
A: Hyperglycemia is an "On-Target" effect, not off-target toxicity. If you do not manage glucose, you trigger the insulin feedback loop (Module 1) AND cause toxicity. You must decouple the metabolic toxicity from the anti-tumor effect.
Recommended In Vivo Protocol [1, 4]:
| Intervention | Mechanism | Protocol Note |
| Ketogenic Diet (KD) | Reduces systemic glycogen stores and baseline insulin. | Switch mice to KD (low carb, high fat) 7 days prior to drug start. |
| SGLT2 Inhibitors | Blocks renal glucose reabsorption (dumps glucose in urine). | Co-administer Dapagliflozin or Canagliflozin. |
| Metformin | Increases insulin sensitivity. | Warning: In some mouse models, Metformin failed to rescue PI3K efficacy because it does not lower circulating insulin enough to stop the feedback loop. KD or SGLT2i are preferred. |
Visualizing the Systemic Feedback Loop:
Caption: Systemic insulin feedback loop. PI3K inhibition causes hyperglycemia, triggering insulin release which reactivates signaling in the tumor (Hopkins et al., 2018).[1][3]
References
-
Hopkins, B. D., et al. (2018). Suppression of insulin feedback enhances the efficacy of PI3K inhibitors.[9][10][11] Nature, 560(7719), 499–503.[2][3][10] [Link]
-
Castel, P., et al. (2016). PDK1-SGK1 Signaling Sustains AKT-Independent mTORC1 Activation and Confers Resistance to PI3Kα Inhibition.[12][13] Cancer Cell, 30(2), 229–242.[12] [Link]
-
Vasan, N., et al. (2019). Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3Kα inhibitors. Science, 366(6466), 714-723. [Link]
-
Goncalves, M. D., et al. (2018). Phosphatidylinositol 3-Kinase, Growth Disorders, and Cancer.[3][9] The New England Journal of Medicine, 379, 2052-2062.[9] [Link]
Sources
- 1. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors [ideas.repec.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations for Cancer Discovery - IBM Research [research.ibm.com]
- 8. Treating Alpelisib-Induced Hyperglycemia with Very Low Carbohydrate Diets and Sodium-Glucose Co-Transporter 2 Inhibitors: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Considerations for Management of Alpelisib Induced Hyperglycemia [adcesconnect.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. oar.a-star.edu.sg [oar.a-star.edu.sg]
Navigating PI3K Alpha Inhibitor Dosing Strategies: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI3K alpha inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical choice between intermittent and continuous dosing schedules. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experiments and accelerate your research.
Introduction: The Dosing Dilemma
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human tumors, making it a prime therapeutic target.[3][4][5] While PI3Kα inhibitors have shown promise, their clinical efficacy can be limited by on-target toxicities and the development of resistance.[2][6][7] A key determinant of both efficacy and safety is the dosing strategy employed. This guide will explore the nuances of intermittent versus continuous dosing to help you make informed decisions for your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why is continuous daily dosing of my PI3K alpha inhibitor leading to decreased efficacy over time?
This is a common observation and is often due to the activation of compensatory feedback mechanisms.[1][8] Continuous inhibition of the PI3K pathway can lead to the reactivation of the pathway itself or parallel signaling cascades.
-
Mechanism of Feedback Reactivation: The PI3K/AKT/mTOR pathway is regulated by intricate negative feedback loops. For instance, S6K1, a downstream effector of mTORC1, normally phosphorylates and degrades Insulin Receptor Substrate 1 (IRS1), dampening upstream signaling.[1] When the pathway is continuously blocked, this negative feedback is relieved, leading to the accumulation of IRS1 and subsequent reactivation of PI3K signaling.[1] Similarly, inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which can upregulate the expression of receptor tyrosine kinases (RTKs) like HER3, further stimulating the PI3K pathway.[1][9]
-
Intermittent Dosing as a Solution: An intermittent or "pulsatile" dosing schedule may allow the signaling pathway to "reset" between doses, preventing the sustained feedback activation that leads to resistance.[3][4] This approach can lead to repeated induction of apoptosis upon re-exposure to the inhibitor.[3][4]
Q2: I'm observing significant toxicity (e.g., hyperglycemia, rash) with my PI3K alpha inhibitor. How can I mitigate these side effects without compromising anti-tumor activity?
On-target toxicities are a major challenge with PI3K alpha inhibitors.[2][10] Since the PI3K pathway is crucial for normal physiological processes, including glucose metabolism in muscle and liver, its inhibition can lead to adverse effects.[6]
-
The Rationale for Intermittent High-Dose Scheduling (IHDS): Continuous dosing regimens are often limited by these toxicities, forcing dose reductions that may result in suboptimal pathway inhibition in the tumor.[3][7] Intermittent high-dose scheduling (IHDS) is a strategy designed to overcome this limitation.[3][5] By providing "drug holidays," IHDS allows normal tissues to recover from the on-target effects of the inhibitor, thereby improving the therapeutic index.[4][7][11]
-
Preclinical Evidence: Studies with the dual PI3Kα/δ inhibitor AZD8835 have shown that intermittent high-dose schedules can achieve greater tumor regression compared to continuous dosing, and are better tolerated.[3][5][12] This approach has also been shown to facilitate effective combinations with other targeted agents.[3][7]
Q3: What is the mechanistic basis for the increased anti-tumor efficacy sometimes observed with intermittent dosing?
Beyond mitigating toxicity and feedback resistance, intermittent dosing can fundamentally alter the cellular response to PI3K alpha inhibition.
-
Shifting from Cytostatic to Cytotoxic Effects: Continuous, lower-dose inhibition of the PI3K pathway often leads to a cytostatic effect, causing cell cycle arrest rather than cell death.[13] In contrast, intermittent high-dose "pulses" of a PI3K inhibitor can be cytotoxic, inducing apoptosis. The higher drug concentrations achieved with intermittent dosing can lead to more profound and sustained pathway inhibition during the "on" period, triggering programmed cell death.[3][5]
-
Enhanced Immune Response: Recent evidence suggests that intermittent PI3Kα/δ inhibition can also promote an anti-tumor immune response.[14] This includes the suppression of regulatory T cells (T-regs) and the enhancement of effector CD8+ T-cell activity and memory.[14]
Troubleshooting Guides
Problem: Suboptimal Tumor Growth Inhibition in Xenograft Models with Continuous Dosing
If you are observing limited efficacy with a continuous dosing regimen in your in vivo studies, consider the following troubleshooting steps:
-
Confirm Target Engagement: First, ensure that your current dosing regimen is adequately inhibiting the PI3K pathway in the tumor.
-
Recommendation: Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after drug administration and perform Western blotting for downstream biomarkers of PI3K activity, such as phosphorylated AKT (p-AKT), phosphorylated PRAS40 (p-PRAS40), and phosphorylated S6 (p-S6).[3]
-
Expected Outcome: You should observe a significant and sustained decrease in the phosphorylation of these markers. If inhibition is transient or incomplete, your dose may be too low.
-
-
Evaluate for Pathway Reactivation: If target engagement is confirmed but efficacy wanes over time, investigate the possibility of feedback loop activation.
-
Recommendation: In your PD study, also probe for total levels of key RTKs like HER3 or IRS1. An increase in the total protein levels of these molecules over the course of treatment can indicate a compensatory feedback response.
-
Troubleshooting: If feedback reactivation is evident, this is a strong rationale to test an intermittent dosing schedule.
-
-
Implement an Intermittent High-Dose Schedule (IHDS):
-
Recommendation: Design a pilot study to compare your current continuous dosing regimen with one or more IHDS regimens. A common starting point is a "2 days on, 5 days off" or a "day 1 and 4" weekly schedule.[3][12] The dose for the intermittent schedule can often be escalated higher than the maximum tolerated dose (MTD) of the continuous schedule.[3]
-
Monitoring: Closely monitor tumor volume and animal body weight. At the end of the study, perform the same PD analysis as described above to compare the effects of the different dosing strategies on pathway inhibition and feedback markers.
-
Problem: Managing Hyperglycemia in Preclinical Models
Hyperglycemia is a common and expected on-target toxicity of PI3K alpha inhibition.[6][10]
-
Establish a Baseline and Monitoring Protocol:
-
Recommendation: Before starting your study, establish the baseline blood glucose levels of your animals. Once treatment begins, monitor blood glucose regularly (e.g., daily or every other day, especially during the initial phase of treatment).
-
-
Switch to an Intermittent Dosing Schedule:
-
Consider Dietary Modifications:
-
Recommendation: In some preclinical studies, a ketogenic diet has been shown to mitigate the hyperglycemia and hyperinsulinemia associated with PI3K inhibitors, thereby enhancing their anti-tumor efficacy.
-
Experimental Protocols & Data
Protocol: Comparative In Vivo Efficacy Study of Continuous vs. Intermittent Dosing
This protocol outlines a typical xenograft study to compare dosing regimens.
-
Cell Line and Animal Model:
-
Study Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment groups.
-
Group 2 (Continuous Dosing): Administer the PI3K alpha inhibitor daily at its MTD (e.g., 25 mg/kg, twice a day [BID]).[3][12]
-
Group 3 (Intermittent Dosing 1): Administer a higher dose of the inhibitor on a "2 days on, 5 days off" schedule (e.g., 50 mg/kg, BID).[3][12]
-
Group 4 (Intermittent Dosing 2): Administer a higher dose of the inhibitor on a "day 1 and 4" weekly schedule (e.g., 100 mg/kg, once a day [QD] or BID).[3][12]
-
-
Treatment and Monitoring:
-
Begin treatment when tumors reach a palpable size (e.g., 150-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
Monitor blood glucose as needed.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (Western blotting).
-
Compare tumor growth inhibition (TGI) or tumor regression between the different groups.
-
Table 1: Example Preclinical Dosing Regimens for PI3K Alpha Inhibitors
| Inhibitor | Dosing Schedule | Dose | Model | Outcome | Reference |
| AZD8835 | Continuous | 25 mg/kg BID | BT474 Xenograft | 93% TGI | [3] |
| AZD8835 | Intermittent (2 days on/5 off) | 50 mg/kg BID | BT474 Xenograft | 91% TGI | [3][12] |
| AZD8835 | Intermittent (Day 1 & 4) | 100 mg/kg QD | BT474 Xenograft | 92% TGI | [3][12] |
| TAK-117 | Continuous (QD) | 150 mg | Human Patients | MTD | [15] |
| TAK-117 | Intermittent (MWF) | 900 mg | Human Patients | MTD, higher exposure | [15] |
TGI: Tumor Growth Inhibition; MTD: Maximum Tolerated Dose; BID: Twice a day; QD: Once a day; MWF: Monday, Wednesday, Friday.
Visualizations
PI3K Signaling Pathway and Feedback Loops
Caption: PI3K pathway with key negative feedback loops targeted by inhibitors.
Experimental Workflow: Dosing Strategy Comparison
Caption: Workflow for comparing dosing strategies in preclinical models.
References
-
Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. AACR Journals. [Link]
-
Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Ka and PI3Kd, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. AACR Journals. [Link]
-
Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC. [Link]
-
Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. AACR Journals. [Link]
-
Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. PubMed. [Link]
-
The present and future of PI3K inhibitors for cancer therapy. PMC - NIH. [Link]
-
Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. PMC. [Link]
-
Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. AACR Journals. [Link]
-
Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. PMC. [Link]
-
Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Ka and PI3Kd, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. AACR Journals. [Link]
-
PI3K inhibitors are finally coming of age. UCL Discovery. [Link]
-
Intermittent high-dose scheduling (IHDS) of monotherapy AZD8835... ResearchGate. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. [Link]
-
A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies. PMC. [Link]
-
Short-term PI3K inhibition prevents breast cancer in preclinical models. PMC. [Link]
-
Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. MDPI. [Link]
-
Dosage, timing may improve effectiveness of PI3K-inhibitors in breast cancer. ScienceDaily. [Link]
-
Short-term PI3K Inhibition Prevents Breast Cancer in Preclinical Models. AACR Journals. [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]
-
Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? PMC. [Link]
-
Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors. PMC. [Link]
-
A pharmacokinetic–pharmacodynamic model predicting tumour growth inhibition after intermittent administration with the mTOR kinase inhibitor AZD8055. PMC - PubMed Central. [Link]
-
PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8 + T-cell activity. Journal for ImmunoTherapy of Cancer. [Link]
-
Targeting the PI3K and AKT Pathways in Solid Tumors. Targeted Oncology. [Link]
-
Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors. Frontiers. [Link]
-
A Phase Ib, open-label, dose-finding study of alpelisib in combination with paclitaxel in patients with advanced solid tumors. PMC. [Link]
-
Synergistic interactions with PI3K inhibition that induce apoptosis. eLife. [Link]
-
Management of toxicity to isoform α-specific PI3K inhibitors. PMC. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). bioRxiv. [Link]
-
PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events. The Oncology Nurse. [Link]
-
PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]
Sources
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of PI3-Kinase Alpha Inhibitor 2 (hydrochloride): A Technical Support Guide
Welcome to the technical support center for PI3-Kinase alpha (PI3Kα) Inhibitor 2 (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability and degradation of this compound. As with many small molecule inhibitors, understanding the potential degradation pathways is crucial for ensuring experimental reproducibility and the validity of your results. This document offers insights into the causality behind experimental choices and provides self-validating protocols to maintain the integrity of your research.
I. Troubleshooting Guide: Addressing Common Experimental Issues
Researchers may encounter a variety of issues when working with PI3Kα Inhibitor 2. This section addresses common problems, their probable causes related to compound degradation, and recommended actions.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
-
Possible Cause: Degradation of the inhibitor in your working solution. The hydrochloride salt form, while often improving solubility, can create a slightly acidic microenvironment in unbuffered aqueous solutions, which may accelerate hydrolysis. Additionally, repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Recommended Action:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of the inhibitor from a concentrated stock solution immediately before each experiment.
-
Aliquot Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] Aliquot this stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
-
pH-Controlled Environment: When preparing aqueous working solutions, use a stable, buffered solution (e.g., PBS or cell culture medium) to maintain a physiological pH and minimize the risk of acid-catalyzed hydrolysis.[1]
-
Issue 2: Precipitate Formation in Aqueous Solutions
-
Possible Cause: PI3K inhibitors often exhibit poor water solubility.[1] The hydrochloride salt may improve this, but precipitation can still occur, especially at higher concentrations or upon prolonged storage in aqueous buffers.
-
Recommended Action:
-
High-Concentration Organic Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1]
-
Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock solutions.[1]
-
Solubility Enhancers: For specific applications, consider the use of surfactants like Tween-80 or PEG300, but always verify their compatibility with your experimental system.[1]
-
Issue 3: Unexpected Off-Target Effects or Altered Cellular Phenotypes
-
Possible Cause: Degradation products of the inhibitor may possess their own biological activity, leading to unforeseen off-target effects. Photodegradation or oxidation can generate novel chemical entities.
-
Recommended Action:
-
Protect from Light: Store both solid compound and solutions protected from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Use High-Purity Solvents: Utilize anhydrous, high-purity solvents for preparing stock solutions to minimize contaminants that could catalyze degradation.
-
Confirm Specificity: If off-target effects are suspected, confirm the observed phenotype by using a structurally different PI3Kα inhibitor to ensure the effect is due to on-target inhibition.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of PI3Kα Inhibitor 2 (hydrochloride).
Q1: What are the primary degradation pathways for small molecule inhibitors like PI3Kα Inhibitor 2?
A1: The most common degradation pathways for small molecule inhibitors include:
-
Hydrolysis: The reaction with water, which can be catalyzed by acidic or basic conditions. The ester or amide bonds present in many inhibitors can be susceptible to hydrolysis.[1]
-
Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light exposure or the presence of trace metal ions.[1]
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[1]
To mitigate these, it is essential to store the inhibitor under recommended conditions, protected from moisture, oxygen, and light.[1]
Q2: How should I properly store PI3Kα Inhibitor 2 (hydrochloride) in solid and solution forms?
A2: Proper storage is critical to maintaining the integrity of the inhibitor.
| Form | Storage Temperature | Storage Conditions | Shelf Life (Typical) |
| Solid Powder | -20°C | Sealed container, away from moisture and light. | Up to 3 years.[2][3] |
| Stock Solution (in DMSO) | -80°C | Small, single-use aliquots, sealed, and protected from light. | Up to 1 year.[2] |
| Stock Solution (in DMSO) | -20°C | Small, single-use aliquots, sealed, and protected from light. | Up to 1 month.[3][4] |
| Aqueous Working Solution | 2-8°C | Freshly prepared before use. | Use immediately; do not store. |
Q3: How can I experimentally assess the stability of PI3Kα Inhibitor 2 in my specific experimental buffer?
A3: You can perform a time-course stability study.[1]
Experimental Protocol: Inhibitor Stability Assessment
-
Preparation: Prepare a working solution of PI3Kα Inhibitor 2 in your experimental buffer at the final concentration used in your assays.
-
Incubation: Incubate the solution at the temperature at which your experiment will be performed (e.g., 37°C for cell culture).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1]
-
Data Interpretation: A decrease in the peak area corresponding to the intact inhibitor over time indicates degradation.
III. Visualizing Degradation and Experimental Workflows
To aid in understanding the concepts discussed, the following diagrams illustrate potential degradation pathways and a recommended experimental workflow.
Caption: Potential Degradation Pathways.
Caption: Recommended Experimental Workflow.
IV. The PI3K/AKT/mTOR Signaling Pathway
The hyperactivation of the PI3K/AKT/mTOR pathway is a key factor in the development and progression of many cancers.[5][6] PI3Kα inhibitors, such as the one discussed, are designed to block this pathway, thereby inhibiting tumor cell growth and survival.[7][8]
Caption: PI3K/AKT/mTOR Signaling Pathway.
By adhering to the guidelines outlined in this document, researchers can minimize the impact of compound degradation, leading to more reliable and reproducible experimental outcomes. For further assistance, please consult the product's technical datasheet or contact our scientific support team.
References
-
ACS Publications. (2025, December 2). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lucius Pharmaceuticals. (2026, February 24). What Patients and Families Should Know About Storage, Use, and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC. Retrieved from [Link]
-
Spandidos Publications. (2026, February 9). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Retrieved from [Link]
-
PNAS. (n.d.). Phosphoinositide 3-kinase inhibitors induce DNA damage through nucleoside depletion. Retrieved from [Link]
-
RSC Publishing. (2023, December 12). A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα. Retrieved from [Link]
-
Pharmacy Times. (2024, October 22). The Evolution of PI3K Inhibitors in the Treatment of Breast Cancer. Retrieved from [Link]
-
AACR Journals. (2022, January 1). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery. Retrieved from [Link]
-
DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 11). Development and safety of PI3K inhibitors in cancer. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 19). PI3K inhibitors: review and new strategies. PMC. Retrieved from [Link]
-
CancerNetwork. (2017, November 15). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Retrieved from [Link]
-
UCL Discovery. (n.d.). Precision targeting of mutant PI3Kα in cancer by selective degradation. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023, January 23). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 29). Combined inhibition of class 1-PI3K-alpha and delta isoforms causes senolysis by inducing p21WAF1/CIP1 proteasomal degradation in senescent cells. PMC. Retrieved from [Link]
-
Frontiers. (2025, March 23). Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway. Retrieved from [Link]
-
PubMed. (2007, May 15). Inhibition of PI3-kinase signaling by glucocorticoids results in increased branched-chain amino acid degradation in renal epithelial cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway [frontiersin.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
Validation & Comparative
Technical Validation Guide: PI3K Pathway Inhibition via Western Blot
Part 1: Executive Summary & Biological Context
Validating PI3K pathway inhibition requires more than merely observing a fading band on a film. It demands a quantitative assessment of phosphorylation stoichiometry. As drug development shifts toward isoform-specific inhibitors (e.g., Alpelisib for PI3K
This guide compares the two dominant detection modalities—Enhanced Chemiluminescence (ECL) and Multiplex Fluorescence —and establishes a self-validating protocol for confirming PI3K blockade.
The PI3K Signaling Architecture
To validate inhibition, one must monitor specific phosphorylation nodes. The diagram below illustrates the critical readout points: p-AKT (Thr308) for PDK1 activity and p-AKT (Ser473) for mTORC2 activity.
Figure 1: Critical phosphorylation nodes in the PI3K/AKT cascade. Effective validation requires monitoring dual phosphorylation of AKT at Thr308 and Ser473.
Part 2: Comparative Analysis of Detection Modalities
For quantitative validation of pathway inhibition, the choice of detection method is critical. The following table compares the industry-standard Enhanced Chemiluminescence (ECL) against the modern Multiplex Fluorescence approach.
Product Comparison: ECL vs. Multiplex Fluorescence
| Feature | Enhanced Chemiluminescence (ECL) | Multiplex Fluorescence (NIR) |
| Principle | Enzymatic amplification (HRP + Substrate). | Direct photon emission from fluorophore. |
| Dynamic Range | Narrow (1-2 logs). Prone to signal saturation ("burn out"). | Broad (4-5 logs). Linear signal correlation. |
| Quantification | Semi-quantitative.[1][2] Non-linear enzymatic kinetics skew data. | Truly Quantitative. Signal is proportional to protein mass. |
| Multiplexing | Difficult. Requires stripping and reprobing (loss of protein). | Seamless. Detect p-AKT and Total AKT simultaneously. |
| Normalization | Housekeeping proteins (GAPDH/Actin) often saturate. | Total Protein Normalization (TPN) possible in separate channel. |
| Verdict | Suitable for qualitative "Yes/No" detection. | Required for IC50/Ki calculation and pathway validation. |
Senior Scientist Insight:
"In my experience, ECL is the primary source of error in PI3K validation. The enzymatic reaction is time-sensitive.[3] If you expose the film 30 seconds too long, your 'control' band saturates, making the 'inhibited' band look artificially weaker by comparison. Fluorescence is static; the signal doesn't change over time, allowing for accurate ratiometric analysis of p-AKT/Total-AKT."
Part 3: The Self-Validating Protocol
This protocol uses Multiplex Fluorescence with Total Protein Normalization (TPN) . This is the current gold standard for phosphoprotein analysis (see Journal of Biological Chemistry guidelines).
Phase 1: Sample Preparation (The "Phosphatase Trap")
The PI3K pathway is highly labile. Phosphatases will strip the phosphate groups off AKT within seconds of cell lysis if not inhibited.
-
Lysis Buffer: Use RIPA or specialized Cell Lysis Buffer.
-
Critical Additives:
-
Protease Inhibitor Cocktail (1x).
-
Phosphatase Inhibitor Cocktail (1x): Must contain Sodium Fluoride (Ser/Thr phosphatase inhibitor) and Sodium Orthovanadate (Tyr phosphatase inhibitor).
-
-
Procedure: Lyse cells on ice. Sonicate briefly to shear DNA (viscosity alters migration). Centrifuge at 14,000 x g for 10 min at 4°C.
Phase 2: Electrophoresis & Transfer
-
Gel: 4-12% Bis-Tris Gradient Gel (ensures sharp resolution of AKT isoforms).
-
Membrane: Low-fluorescence PVDF (Nitrocellulose has high autofluorescence in the green channel).
Phase 3: Blocking & Antibody Incubation
-
Blocking: Use 5% BSA in TBS-T.
-
Warning:Do NOT use Non-Fat Dry Milk. Milk contains casein, a phosphoprotein that causes high background when probing for p-AKT.
-
-
Primary Antibodies (Multiplex Strategy):
-
Channel 700 (Red): Rabbit anti-p-AKT (Ser473) Monoclonal Antibody [1:1000].
-
Channel 800 (Green): Mouse anti-Total AKT Monoclonal Antibody [1:1000].
-
Note: Incubate simultaneously overnight at 4°C.
-
Phase 4: Experimental Workflow Diagram
Figure 2: Multiplex Western Blot Workflow. Note the Total Protein Stain step prior to blocking.
Part 4: Data Validation & Troubleshooting
To ensure your data is publishable, you must validate the linearity of your assay.
Linearity Check (The "Standard Curve")
Before running your inhibitor samples, run a serial dilution of a stimulated cell lysate (e.g., Insulin-treated HeLa cells).
-
Load: 5, 10, 20, 40, and 60 µg of protein.
-
Plot: Signal Intensity (Y-axis) vs. Protein Load (X-axis).[4]
-
Requirement:
value must be > 0.95. If the curve plateaus at 40 µg, you cannot quantify samples loaded at 50 µg.
Normalization Math
Do not rely on visual estimation. Calculate the Phospho-Ratio :
-
Interpretation: If the inhibitor works, the Total AKT signal remains constant while the p-AKT signal drops. If both drop, you have a loading error or toxicity issue (cell death), not pathway inhibition.
Common Pitfalls
-
"Ghost Bands" (Reverse staining): Occurs in HRP detection when too much antibody burns out the substrate. Solution: Switch to Fluorescence.[1][2][5][6]
-
High Background: Caused by milk blocking or dried-out membranes. Solution: Use BSA and keep membranes wet.
References
-
Licor Biosciences. "The Gold Standard for Western Blot Normalization: Total Protein Staining." Licor Technical Notes.[Link]
-
National Institutes of Health (NIH). "Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics." PubMed Central.[Link]
Sources
cross-reactivity of PI3K alpha inhibitor 2
Comparative Selectivity Guide: PI3K Inhibitor 2 vs. Pan-Class I Alternatives
Executive Summary & Compound Identification
"PI3K
Unlike first-generation pan-inhibitors (e.g., Wortmannin, LY294002) which indiscriminately block all Class I isoforms (
This guide compares the performance of PI3K
Compound Identity Verification
Before proceeding with experiments, verify your specific lot against these common "Inhibitor 2" profiles:
| Product Designation | Common Chemical Name / ID | Primary Target | Key Characteristic |
| PI3K | 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol (Analog of PI-103) | p110 | High potency probe; often used in vitro. |
| Alpelisib (BYL719) | Alpelisib (CAS 1217486-61-7) | p110 | Clinical Benchmark. >50x selectivity vs |
| A66 | A66 (CAS 1166227-69-1) | p110 | Highly selective research probe. |
Mechanism of Action & Signaling Context[1][2][3][4][5]
To validate cross-reactivity, one must understand the downstream nodes. PI3K
Pathway Diagram: Isoform-Specific Signaling Nodes
Figure 1: Differential inhibition logic. PI3K
Comparative Performance Data
The following data aggregates biochemical IC50 values. Note: "Inhibitor 2" values are based on the standard thienopyrimidine probe profile (Echelon B-0304/A66 class).
Table 1: Isoform Selectivity Profile (IC50 in nM)
| Compound | p110 | p110 | p110 | p110 | mTOR | Selectivity Fold ( |
| PI3K | ~2 - 5 nM | >200 nM | >100 nM | >1,000 nM | >5,000 nM | >40x |
| Alpelisib (BYL719) | 4.6 nM | 1,156 nM | 290 nM | 250 nM | >10,000 nM | ~250x |
| Wortmannin | 3 nM | 3 nM | 3 nM | 3 nM | ~200 nM | 1x (None) |
| GDC-0941 (Pictilisib) | 3 nM | 33 nM | 3 nM | 75 nM | >1,000 nM | ~10x |
Key Insight:
While Inhibitor 2 is potent, Alpelisib generally demonstrates superior selectivity ratios (often >200-fold) against the
Experimental Protocols for Validation
To confirm the selectivity of PI3K
Protocol: Differential Western Blotting
Objective: Verify that Inhibitor 2 blocks Insulin-stimulated AKT phosphorylation but spares LPA/Chemokine-stimulated AKT phosphorylation.
Reagents:
-
Cell Line: NIH/3T3 (Fibroblasts) or MCF-7 (Breast Cancer).
-
Ligands: Insulin (activates p110
), LPA (Lysophosphatidic acid, activates p110 ). -
Antibodies: p-AKT (Ser473), Total AKT,
-Actin.
Workflow Diagram
Figure 2: Validation workflow. A selective PI3K
Step-by-Step Procedure:
-
Seeding: Plate cells in 6-well plates; grow to 70% confluence.
-
Starvation: Wash 2x with PBS. Incubate in serum-free media for 16 hours to reduce basal AKT phosphorylation.
-
Inhibitor Treatment:
-
Add PI3K
Inhibitor 2 at 0, 10, 100, and 1000 nM. -
Include BYL719 (100 nM) as a positive control for selectivity.
-
Include Wortmannin (100 nM) as a negative control (pan-inhibition).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Set A: Stimulate with Insulin (100 nM) for 10 minutes.
-
Set B: Stimulate with LPA (10
M) for 10 minutes.
-
-
Lysis: Immediately place on ice, wash with cold PBS, and lyse in RIPA buffer + Phosphatase Inhibitors.
-
Readout: Blot for p-AKT (S473).
-
Success Criteria: Inhibitor 2 should reduce Insulin-induced p-AKT by >80% at 100 nM, but reduce LPA-induced p-AKT by <20%.
-
Troubleshooting & Expert Insights
The "Isoform Shifting" Trap
Problem: In PTEN-null cancer lines, p110
Solubility & Stability[2]
-
PI3K
Inhibitor 2 (Thienopyrimidine class): Often hydrophobic. Dissolve in high-grade DMSO to 10 mM. Avoid freeze-thaw cycles >3 times. -
Precipitation: Check for crystal formation in aqueous media at >10
M.
In Vivo Considerations
PI3K
-
Monitor: Blood glucose levels 1-hour post-dosing.
-
Validation: If your mice do not show transient hyperglycemia, the inhibitor may not be achieving effective plasma concentrations.
References
-
Fritsch, C., et al. (2014). "Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials." Molecular Cancer Therapeutics.[1][2] Link
-
Maira, S.M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor." Molecular Cancer Therapeutics.[1][2] Link
-
Knight, Z.A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link
-
Jamieson, S., et al. (2011). "A drug discovery guide to the phosphoinositide 3-kinase (PI3K) pathway." British Journal of Pharmacology. Link
-
MedChemExpress. "PI3K Inhibitor Product List & Biological Activity." Link
A Researcher's Guide to Confirming the On-Target Effects of Novel PI3K Alpha Inhibitors: A Comparative Analysis
Introduction: The Critical Role of PI3K Alpha and the Imperative for Precise On-Target Validation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a hallmark of many cancers.[4][5][6] This has made PI3Kα a prime therapeutic target, leading to the development of a new generation of selective inhibitors.
However, the therapeutic success of these inhibitors hinges on their precise engagement with PI3Kα within the complex cellular environment. Off-target effects can lead to toxicity and confound the interpretation of experimental results.[7] Therefore, rigorous validation of on-target activity is a cornerstone of preclinical drug development.
This guide provides a comprehensive framework for researchers to confirm the on-target effects of novel PI3Kα inhibitors. We will use a hypothetical novel compound, "Inhibitor-X," and compare its performance against two well-characterized PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032). We will delve into the mechanistic underpinnings of key validation assays, provide detailed experimental protocols, and offer insights into data interpretation.
The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview
The PI3K/AKT/mTOR pathway is a complex cascade of signaling events initiated by the activation of receptor tyrosine kinases (RTKs).[1][2] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately regulate cellular functions.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kα inhibitors.
Comparative Analysis of PI3K Alpha Inhibitors
A critical aspect of characterizing a new inhibitor is to benchmark its performance against existing compounds. Here, we compare our hypothetical "Inhibitor-X" with Alpelisib and Taselisib.
| Parameter | Inhibitor-X (Hypothetical) | Alpelisib (BYL719) | Taselisib (GDC-0032) |
| PI3Kα IC50 | ~1 nM | 4.6 nM[8] | 0.29 nM (Ki)[9] |
| Selectivity | >1000-fold vs other Class I PI3Ks | ~50-fold vs β, γ, δ[10] | High selectivity for α and δ over β and γ |
| Cellular Potency | Low nM range in PIK3CA-mutant cells | Active in PIK3CA-mutant cell lines[8] | Potent in PIK3CA-mutant cell lines[11] |
| Common On-Target Side Effects | Expected: Hyperglycemia, Rash | Hyperglycemia, Rash, Diarrhea[12][13] | Diarrhea, Hyperglycemia[14] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data for Inhibitor-X is illustrative.
Experimental Workflows for On-Target Validation
A multi-pronged approach is essential to unequivocally confirm the on-target effects of a PI3Kα inhibitor. We will focus on three complementary techniques: Western blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA) for direct target engagement, and Phospho-flow cytometry for single-cell analysis.
Caption: A multi-assay workflow for robust on-target validation of PI3Kα inhibitors.
Western Blotting: Probing the Downstream Signaling Cascade
Principle: Western blotting allows for the quantification of specific proteins in a complex mixture. By using phospho-specific antibodies, we can measure the phosphorylation status of key downstream effectors of PI3Kα, such as AKT (at Ser473 and/or Thr308) and S6 ribosomal protein (at Ser235/236).[15] A potent and on-target PI3Kα inhibitor should lead to a dose-dependent decrease in the phosphorylation of these proteins.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MCF-7 or T47D, which often harbor PIK3CA mutations) and allow cells to adhere overnight.
-
Treat cells with increasing concentrations of Inhibitor-X, Alpelisib, Taselisib, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][17]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[18]
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein and the loading control.
-
Expected Outcome: A dose-dependent decrease in the p-AKT/total AKT and p-S6/total S6 ratios in cells treated with Inhibitor-X, comparable to or exceeding the effects of Alpelisib and Taselisib, would strongly indicate on-target inhibition of the PI3K pathway.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
Principle: CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.[19][20] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[21][22] This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells with Inhibitor-X or a vehicle control for 1 hour at 37°C to allow for compound uptake.[23]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at high speed.[23]
-
-
Protein Analysis:
-
Quantify the amount of soluble PI3Kα in the supernatant at each temperature point using Western blotting or ELISA.
-
Expected Outcome: In the presence of Inhibitor-X, the melting curve of PI3Kα should shift to the right, indicating a higher melting temperature and thus, stabilization of the protein due to direct binding. This provides compelling evidence of target engagement.
Phospho-flow Cytometry: High-Throughput, Single-Cell Analysis
Principle: Phospho-flow cytometry combines the power of flow cytometry with phospho-specific antibodies to measure protein phosphorylation at the single-cell level.[24][25] This technique is particularly useful for analyzing heterogeneous cell populations and for high-throughput screening.[26]
Detailed Protocol:
-
Cell Treatment and Stimulation:
-
Treat cells with Inhibitor-X, Alpelisib, Taselisib, or a vehicle control for the desired time.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or EGF) to induce a robust phosphorylation signal.
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Stain the cells with a fluorochrome-conjugated antibody against p-AKT (Ser473).
-
If desired, co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Quantify the median fluorescence intensity (MFI) of the p-AKT signal in the cell population of interest.
-
Expected Outcome: A decrease in the MFI of p-AKT in a dose-dependent manner upon treatment with Inhibitor-X will confirm its inhibitory effect on the PI3K pathway at the single-cell level.
Decision Tree for Assay Selection
Caption: A decision-making guide for selecting the appropriate on-target validation assay.
Conclusion: A Rigorous and Multi-Faceted Approach to On-Target Validation
Confirming the on-target effects of a novel PI3Kα inhibitor is a non-negotiable step in its preclinical development. A combination of techniques, including Western blotting, CETSA, and phospho-flow cytometry, provides a comprehensive and robust assessment of an inhibitor's mechanism of action. By comparing a new chemical entity like "Inhibitor-X" against established compounds such as Alpelisib and Taselisib, researchers can gain a clear understanding of its potency, selectivity, and cellular activity. This rigorous approach not only validates the intended therapeutic strategy but also builds a strong foundation for further clinical investigation.
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